molecular formula C25H19N5O3S B15615508 Egfr-IN-119

Egfr-IN-119

Cat. No.: B15615508
M. Wt: 469.5 g/mol
InChI Key: CADIUXHTJVELHT-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-119 is a useful research compound. Its molecular formula is C25H19N5O3S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H19N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(E)-thiophen-3-ylmethylideneamino]-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile

InChI

InChI=1S/C25H19N5O3S/c1-31-20-10-16(11-21(32-2)23(20)33-3)22-25-29-18(12-26)24(27-13-15-8-9-34-14-15)30(25)19-7-5-4-6-17(19)28-22/h4-11,13-14H,1-3H3/b27-13+

InChI Key

CADIUXHTJVELHT-UVHMKAGCSA-N

Origin of Product

United States

Foundational & Exploratory

Egfr-IN-119: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Egfr-IN-119, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is collated from publicly available research and supplier technical data, offering a detailed resource for professionals in the fields of oncology, pharmacology, and drug discovery.

Core Mechanism of Action

This compound, also identified as compound 5l, exerts its anti-cancer effects through a multi-faceted mechanism centered on the inhibition of EGFR signaling and the induction of cellular stress. As a potent inhibitor of EGFR, it has demonstrated significant activity in both biochemical and cell-based assays.[1][2]

The primary mode of action is the direct inhibition of the EGFR tyrosine kinase, which disrupts the downstream signaling cascades responsible for cell proliferation, survival, and migration.[2][3] Beyond its direct impact on EGFR, this compound has been shown to modulate gene expression, induce oxidative stress, and affect mitochondrial function, culminating in the inhibition of cancer cell growth.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound (5l) and a structurally related analogue, 5a, for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound and Analogue 5a

CompoundTarget/Cell LineAssay TypeIC50
This compound (5l) EGFR Biochemical Assay 84.3 nM [1][2][3]
This compound (5l)A549 (Lung Cancer)Cytotoxicity Assay1.34 μM[1][2][3]
Compound 5aEGFRBiochemical Assay75.91 nM[3]
Compound 5aA549 (Lung Cancer)Cytotoxicity Assay> 25 μM[3]

Table 2: Cytotoxicity of Related Imidazo[1,2-a]quinoxaline Analogues against A549 Lung Cancer Cells

CompoundIC50 (μM)
5e> 25
5h3.25
5o4.27
Erlotinib (Control)Not explicitly stated in the primary source for direct comparison

Downstream Signaling and Gene Expression Modulation

This compound has been demonstrated to downregulate the expression of key oncogenes within the EGFR signaling pathway. This indicates that its mechanism extends beyond simple kinase inhibition to affecting the transcriptional regulation of critical cellular growth and proliferation mediators.

Specifically, treatment with this compound leads to a significant reduction in the mRNA levels of:

  • EGFR : The primary target of the inhibitor.

  • KRAS : A key downstream effector in the EGFR signaling cascade.

  • MAP2K (MEK) : A central component of the MAPK/ERK pathway, which is downstream of KRAS.[1][2]

This downregulation of crucial signaling nodes suggests a more profound and potentially durable inhibitory effect on cancer cell proliferation.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS Activation MAP2K MAP2K (MEK) KRAS->MAP2K ERK ERK MAP2K->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibition Egfr_IN_119_gene This compound EGFR_gene EGFR gene Egfr_IN_119_gene->EGFR_gene Downregulation KRAS_gene KRAS gene Egfr_IN_119_gene->KRAS_gene Downregulation MAP2K_gene MAP2K gene Egfr_IN_119_gene->MAP2K_gene Downregulation

Diagram 1: Inhibition of the EGFR signaling pathway by this compound.

Effects on Cellular Stress and Mitochondrial Function

Beyond its direct effects on canonical signaling pathways, this compound induces cellular stress through the modulation of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP).

  • Reduction of Reactive Oxygen Species (ROS): this compound has been shown to exhibit antioxidant activity by reducing the levels of ROS in lung cancer cells.[3] This is a noteworthy effect as the role of ROS in cancer is complex; while high levels can be cytotoxic, moderate levels can promote tumor progression. The reduction of ROS by this compound may contribute to its overall anti-cancer profile.

  • Hyperpolarization of Mitochondrial Membrane Potential: The compound has been observed to hyperpolarize the mitochondrial membrane.[1][2] Alterations in MMP are closely linked to the regulation of apoptosis. While depolarization is often associated with the initiation of apoptosis, hyperpolarization can also be indicative of cellular stress and dysfunction, potentially priming cells for programmed cell death under certain conditions.

Cellular_Stress_Induction Egfr_IN_119 This compound A549_Cell A549 Lung Cancer Cell Egfr_IN_119->A549_Cell Treatment ROS Reactive Oxygen Species (ROS) Egfr_IN_119->ROS Reduction MMP Mitochondrial Membrane Potential (MMP) Egfr_IN_119->MMP Hyperpolarization A549_Cell->ROS Mitochondria Mitochondria A549_Cell->Mitochondria Cellular_Stress Increased Cellular Stress Mitochondria->MMP

Diagram 2: Effects of this compound on cellular stress markers.

Experimental Protocols

The following are generalized methodologies based on standard laboratory practices for the key experiments cited in the evaluation of this compound.

EGFR Kinase Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. A serial dilution of this compound is prepared in kinase buffer. b. The EGFR enzyme and the polypeptide substrate are added to the wells of a 96-well plate. c. The this compound dilutions are added to the respective wells, and the plate is incubated to allow for inhibitor binding. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a specified time at a controlled temperature. f. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

EGFR_Inhibition_Assay_Workflow start Start prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor add_reagents Add EGFR enzyme and substrate to 96-well plate prepare_inhibitor->add_reagents add_inhibitor Add this compound dilutions to wells and incubate add_reagents->add_inhibitor initiate_reaction Initiate reaction with ATP add_inhibitor->initiate_reaction incubate_reaction Incubate for a defined period initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect_signal Measure ADP production (luminescence) stop_reaction->detect_signal analyze_data Plot data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Diagram 3: Workflow for the EGFR kinase inhibition assay.
Cell Viability/Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50%.

  • Cell Line: A549 (human lung adenocarcinoma).

  • Reagents and Materials: A549 cells, complete culture medium, 96-well cell culture plates, this compound, DMSO (vehicle control), and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure: a. A549 cells are seeded into 96-well plates and allowed to adhere overnight. b. A serial dilution of this compound in culture medium is prepared. c. The culture medium is replaced with the medium containing the different concentrations of this compound or vehicle control. d. The cells are incubated for a specified period (e.g., 48 or 72 hours). e. The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions. f. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the changes in the mRNA levels of target genes (EGFR, KRAS, MAP2K) following treatment with this compound.

  • Cell Treatment and RNA Extraction: A549 cells are treated with this compound at a specific concentration for a defined period. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is set up using the cDNA as a template, specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated controls.

Conclusion

This compound is a promising EGFR inhibitor with a multi-pronged mechanism of action that extends beyond simple kinase inhibition. Its ability to downregulate key oncogenes and induce cellular stress through the modulation of ROS and mitochondrial function highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogues. Further in vivo studies are warranted to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties in a preclinical setting.

References

The Discovery and Synthesis of Potent Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific public domain data for a molecule designated "Egfr-IN-119" is not available. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of a representative potent Epidermal Growth Factor Receptor (EGFR) inhibitor, based on established methodologies and publicly available data for similar compounds. The experimental protocols, data, and synthesis routes are illustrative and intended to serve as a technical framework for the development of novel EGFR inhibitors.

Introduction: The Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Small molecule kinase inhibitors that target EGFR have become a cornerstone of modern cancer therapy.[1][3] The discovery of activating mutations within the EGFR kinase domain and their correlation with clinical response to EGFR tyrosine kinase inhibitors (TKIs) has ushered in an era of personalized medicine in oncology.[4][5][6]

This technical guide details the discovery, synthesis, and biological evaluation of potent EGFR inhibitors, providing a framework for the development of next-generation targeted therapies.

Discovery of Novel EGFR Inhibitors

The discovery of new EGFR inhibitors is often a multi-step process that begins with identifying a lead compound and optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties. The initial discovery that EGFR could be a therapeutic target stemmed from the realization that overactive EGFR signaling could cause cancer.[7] This led to a global effort to develop molecules that could block this signaling.[7]

Modern drug discovery efforts for EGFR inhibitors often focus on overcoming resistance to existing therapies. For instance, the emergence of the C797S mutation confers resistance to third-generation inhibitors like osimertinib, driving the search for fourth-generation inhibitors.[2][8]

Synthesis of a Representative EGFR Inhibitor

The synthesis of potent EGFR inhibitors often involves a multi-step process. A common structural scaffold for many EGFR inhibitors is the quinazoline (B50416) core. The following is a representative synthetic route for a quinazoline-based EGFR inhibitor.

General Synthetic Scheme

A representative synthesis involves three main steps:

  • Synthesis of the Quinazoline Core: A substituted anthranilic acid is reacted with formamide (B127407) at elevated temperatures to produce the corresponding 4-quinazolinone.

  • Chlorination: The 4-quinazolinone is then chlorinated using a reagent like thionyl chloride or phosphorus oxychloride to yield the 4-chloroquinazoline (B184009) intermediate.

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline (B41778) in a nucleophilic aromatic substitution reaction to introduce the side chain, which is crucial for binding to the EGFR kinase domain. This reaction is typically performed in a polar aprotic solvent in the presence of a base.[9]

Synthesis_Workflow A Substituted Anthranilic Acid + Formamide B 4-Quinazolinone A->B Heat C 4-Chloroquinazoline B->C Thionyl Chloride D Final EGFR Inhibitor C->D Substituted Aniline, Base

Caption: Representative synthesis workflow for a quinazoline-based EGFR inhibitor.

Mechanism of Action and Signaling Pathway

EGFR inhibitors function by blocking the intracellular tyrosine kinase domain of the receptor.[10] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades.[1][3] The primary signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][11] By inhibiting the kinase activity, EGFR inhibitors block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent EGFR inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
EGFR (Wild-Type)5.2
EGFR (L858R)1.1
EGFR (Exon 19 Del)0.8
EGFR (T790M)15.6
EGFR (L858R/T790M)20.3
EGFR (Del19/T790M)18.9
EGFR (L858R/T790M/C797S)43.28[2]
HER2>1000

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. Lower values indicate higher potency.

Table 2: Cellular Anti-proliferative Activity

Cell LineEGFR Mutation StatusGI50 (nM)
NCI-H1975L858R/T790M35.7
HCC827Exon 19 Del8.9
A431Wild-Type Overexpression50.2
Ba/F3L858R/T790M/C797S43.28[2]

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

In Vitro Kinase Assay

Principle: To determine the concentration of the inhibitor required to inhibit 50% of the activity of the target kinase (IC50).

Procedure:

  • A panel of purified recombinant kinases is used.

  • The inhibitor is serially diluted to a range of concentrations.

  • The kinase, substrate (a peptide), and ATP are incubated with the inhibitor.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or radiometric assay.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

  • IC50 values are determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

Principle: To measure the anti-proliferative effect of the inhibitor on cancer cell lines.

Procedure:

  • Cancer cells with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the inhibitor for 72 hours.

  • A reagent such as MTT or CellTiter-Glo® is added to the wells.

  • The absorbance or luminescence is measured, which correlates with the number of viable cells.

  • The GI50 value is calculated from the dose-response curve.

Western Blot Analysis for EGFR Signaling

Principle: To confirm that the inhibitor blocks EGFR signaling within the cell.

Procedure:

  • Cells are seeded and allowed to adhere.

  • Cells are serum-starved to reduce basal signaling.

  • Cells are pre-treated with various concentrations of the inhibitor.

  • The EGFR pathway is stimulated with EGF for a short period.

  • Cells are lysed, and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, etc.

  • Secondary antibodies conjugated to an enzyme are used for detection.

  • Bands are visualized and quantified to determine the extent of signaling inhibition.[1]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Proliferation_Assay Cell Proliferation Assay IC50->Proliferation_Assay GI50 Determine GI50 Proliferation_Assay->GI50 Western_Blot Western Blot Analysis Signaling_Inhibition Confirm Signaling Inhibition Western_Blot->Signaling_Inhibition GI50->Western_Blot Xenograft Tumor Xenograft Model Signaling_Inhibition->Xenograft Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy Discovery Compound Discovery & Synthesis Discovery->Kinase_Assay

Caption: General experimental workflow for the evaluation of an EGFR inhibitor.

Conclusion

The development of potent and selective EGFR inhibitors continues to be a critical area of research in oncology. The methodologies and data presented in this guide provide a representative framework for the discovery, synthesis, and evaluation of novel EGFR-targeted therapies. A thorough understanding of the underlying biology, synthetic chemistry, and experimental protocols is essential for the successful development of the next generation of EGFR inhibitors that can overcome existing resistance mechanisms and improve patient outcomes.

References

Egfr-IN-119: A Technical Guide to its Target Binding Site on EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding site of Egfr-IN-119, a non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is compiled from available scientific literature and computational analyses, offering a detailed perspective for researchers in oncology and drug discovery.

Introduction to this compound

This compound, also identified as compound 5l in specific lead optimization studies, is a potent inhibitor of EGFR.[1] As a non-covalent inhibitor, its mechanism of action involves reversible binding to the EGFR kinase domain, thereby competing with adenosine (B11128) triphosphate (ATP) and inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can effectively suppress the proliferation of cancer cells that are dependent on this pathway.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its analogs has been quantified through in vitro assays. The following table summarizes the available data for key compounds from the imidazo[1,2-a]quinoxaline (B3349733) series.

CompoundTargetIC50 (nM)Cell Line (Antiproliferative IC50)
This compound (5l) EGFR84.3[1]A549 (1.34 µM)[1]
Erlotinib (Control)EGFR221.03Not Reported in this context
Compound 6bEGFR (Wild Type)211.22H1975 (3.65 µM)
Compound 7jEGFR (Wild Type)193.18Not Reported in this context
Compound 9aEGFR (Wild Type)223.32Not Reported in this context
Compound 9cEGFR (Wild Type)221.53Not Reported in this context

EGFR Target Binding Site of this compound

Computational modeling, specifically molecular docking, has been employed to elucidate the binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain. These in silico studies provide a detailed view of the molecular interactions that govern the inhibitor's potency.

The binding site of non-covalent EGFR inhibitors is located in the cleft between the N-lobe and the C-lobe of the kinase domain. This pocket is characterized by several key regions that are crucial for inhibitor binding:

  • Hinge Region: Forms hydrogen bonds with the inhibitor. Key residues in this region include Met793 .

  • Gatekeeper Residue: A critical residue that controls access to a deeper hydrophobic pocket. In wild-type EGFR, this is Thr790 .

  • Hydrophobic Regions: Provide extensive van der Waals interactions.

  • DFG Motif: Located in the activation loop, its conformation (DFG-in or DFG-out) influences the binding of different inhibitor types.

Based on in silico analyses of the imidazo[1,2-a]quinoxaline scaffold, this compound is predicted to occupy the ATP-binding site and engage in key interactions with the surrounding amino acid residues. The core of the molecule likely forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of many ATP-competitive kinase inhibitors. The substituted phenyl rings of the molecule are expected to extend into hydrophobic pockets, further stabilizing the complex.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the EGFR signaling pathway it inhibits and the typical workflow for assessing its binding.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Identify Lead Compound protein_prep Prepare EGFR Kinase Domain (PDB: 1M17, 1XKK, 5C8K) start->protein_prep ligand_prep Prepare 3D Structure of This compound start->ligand_prep docking Molecular Docking Simulation (e.g., AutoDock, Glide) protein_prep->docking ligand_prep->docking analysis Analyze Binding Pose and Interactions (H-bonds, hydrophobic) docking->analysis biochemical_assay In vitro Kinase Assay (Determine IC50) analysis->biochemical_assay cellular_assay Cell-based Proliferation Assay (e.g., A549 cells) biochemical_assay->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar end End: Characterize Binding Site sar->end

References

Egfr-IN-119: A Technical Overview of a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Egfr-IN-119, identified by its IUPAC name N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). While specific preclinical data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide provides a comprehensive overview of its chemical structure, and putative biological properties based on the known pharmacology of EGFR inhibitors with similar scaffolds. This document also outlines the standard experimental methodologies and signaling pathways relevant to the characterization of such compounds.

Chemical Structure and Properties

A thorough analysis of publicly available chemical databases provides the fundamental properties of this compound.

PropertyValueSource
IUPAC Name N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamidePubChem
Molecular Formula C₂₁H₁₈F₃N₅OPubChem
Molecular Weight 413.4 g/mol PubChem
SMILES C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)FPubChem
Solubility Predicted to have low aqueous solubility, a common characteristic of kinase inhibitors.Inferred from similar compounds

Mechanism of Action and Signaling Pathway

This compound is designed to act as a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR). EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common driver in various cancers.

The primary mechanism of action for ATP-competitive EGFR inhibitors like this compound involves binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The major pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT-mTOR pathway, which plays a central role in cell survival and growth.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EgfrIN119 This compound EgfrIN119->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The characterization of a novel EGFR inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed, generalized protocols for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of purified EGFR kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure (Luminescence-based, e.g., ADP-Glo™):

    • Serially dilute this compound in kinase buffer to create a concentration gradient.

    • In a 96-well plate, add the diluted inhibitor, the kinase, and the substrate/ATP mixture.

    • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture:

    • Culture an EGFR-dependent cancer cell line (e.g., A549, a human lung adenocarcinoma cell line) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis

Objective: To confirm the inhibition of EGFR signaling in cells treated with this compound.

Methodology:

  • Cell Treatment and Lysis:

    • Culture an appropriate cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a positive control (EGF stimulation) and a negative control (vehicle).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and then to the loading control to determine the extent of signaling inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for an EGFR Inhibitor Discovery Compound Synthesis (this compound) InVitro In Vitro Kinase Assay (IC50 Determination) Discovery->InVitro CellBased Cell-Based Assays (Viability, Apoptosis) InVitro->CellBased Mechanism Mechanism of Action (Western Blot for Signaling) CellBased->Mechanism Selectivity Kinase Selectivity Profiling Mechanism->Selectivity InVivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->InVivo Tox Toxicology and Pharmacokinetic Studies InVivo->Tox Lead Lead Optimization/ Candidate Selection Tox->Lead

Preclinical Evaluation Workflow.

Conclusion

Egfr-IN-119: A Comprehensive Technical Guide to its Biological Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-119 has emerged as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various malignancies. This technical guide provides an in-depth analysis of the biological activity of this compound in cancer cells, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The information presented herein is intended to support further research and development of this promising anti-cancer compound.

Core Biological Activity: Quantitative Analysis

This compound demonstrates significant inhibitory activity against both the EGFR kinase and the proliferation of cancer cell lines. The following tables summarize the key quantitative metrics of its biological efficacy.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundEGFR84.3[1]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundA549Lung Cancer1.34[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism targeting key signaling pathways and cellular processes.

Downregulation of Key Oncogenic Gene Expression

This compound has been shown to downregulate the expression of several critical genes within the EGFR signaling cascade, including EGFR itself, as well as downstream effectors KRAS and MAP2K.[1] This transcriptional repression contributes to the sustained inhibition of tumor cell growth and survival.

Induction of Antioxidant Activity

The compound exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) within cancer cells.[1] Elevated ROS can promote cancer progression, and its reduction by this compound may contribute to its therapeutic effects.

Modulation of Mitochondrial Function

This compound induces hyperpolarization of the mitochondrial membrane potential.[1] This alteration of mitochondrial function is a critical event that can lead to the initiation of apoptosis (programmed cell death).

Signaling Pathway Analysis

The primary target of this compound is the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation that is frequently dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation via multiple effectors EGF EGF (Ligand) EGF->EGFR Binds Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT-based cell viability assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of target genes (EGFR, KRAS, MAP2K) following treatment with this compound.

Protocol:

  • Cell Treatment: Cancer cells are treated with this compound at a concentration equivalent to its IC50 value for 48 hours.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit (e.g., TRIzol).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression of the target genes is quantified using a qRT-PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Reactive Oxygen Species (ROS) Measurement

The intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Cells are treated with this compound for 24 hours.

  • Probe Loading: Cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After washing with PBS to remove the excess probe, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity of the treated cells is compared to that of the untreated control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

The change in mitochondrial membrane potential is assessed using a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

Protocol:

  • Cell Treatment: Cells are treated with this compound for 24 hours.

  • Dye Staining: Cells are incubated with 100 nM TMRE in culture medium for 30 minutes at 37°C.

  • Fluorescence Microscopy/Flow Cytometry: The fluorescence intensity of the cells is observed under a fluorescence microscope or quantified using a flow cytometer. A decrease in fluorescence intensity indicates depolarization, while an increase suggests hyperpolarization.

  • Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the untreated control cells.

Logical Relationships in the Mechanism of Action

The multifaceted mechanism of this compound involves a cascade of events leading to cancer cell death.

MoA_Logic A This compound B Inhibition of EGFR Kinase Activity A->B C Downregulation of EGFR, KRAS, MAP2K Gene Expression A->C D Reduction of Reactive Oxygen Species (ROS) A->D E Hyperpolarization of Mitochondrial Membrane Potential A->E F Inhibition of Proliferation and Survival Signaling B->F C->F G Induction of Apoptosis D->G E->G H Anti-Cancer Activity F->H G->H

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent EGFR inhibitor with a well-defined mechanism of action that extends beyond simple kinase inhibition. Its ability to modulate gene expression, reduce oxidative stress, and induce mitochondrial dysfunction underscores its potential as a robust anti-cancer agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

In-Depth Technical Guide: Kinase Selectivity Profile of a Representative EGFR Inhibitor (Egfr-IN-119)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-119" is limited. This technical guide, therefore, presents a representative kinase selectivity profile and associated methodologies for a typical Epidermal Growth Factor Receptor (EGFR) inhibitor, compiled from established research and common practices in the field of kinase drug discovery. The data and experimental details provided are illustrative and intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction to Kinase Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects and leading to a wider therapeutic window. Kinase selectivity is determined by screening the inhibitor against a broad panel of kinases, a process often referred to as a "kinome scan." The resulting data, typically presented as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the inhibitor's potency and selectivity. This document outlines the kinase selectivity profile and the methodologies used to characterize a representative EGFR inhibitor.

Quantitative Kinase Selectivity Profile

The selectivity of an EGFR inhibitor is assessed by determining its IC50 value against a panel of kinases. Lower IC50 values indicate higher potency. The following table summarizes a representative selectivity profile for our model compound, this compound, against a selection of key kinases.

Target KinaseIC50 (nM)Fold Selectivity vs. EGFR (WT)
EGFR (Wild-Type) 5.2 1
EGFR (L858R)1.80.35
EGFR (T790M)15.63
HER289.417.2
HER4>1000>192
ABL1>1000>192
SRC25048.1
LCK48092.3
FLT3>1000>192
VEGFR2650125

Data is illustrative and based on typical profiles of selective EGFR inhibitors.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the kinase selectivity and cellular activity of an EGFR inhibitor.

In Vitro Kinase Assay (Luminescent)

This protocol is designed to measure the enzymatic activity of a purified kinase and the inhibitory potential of a test compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation: In a 384-well plate, add the kinase buffer containing the purified kinase enzyme.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the diluted test compound or DMSO (vehicle control) to the wells.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[1][2]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., A431, NCI-H1975)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (half-maximal growth inhibition) values.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the process of inhibitor characterization.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor This compound Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Translocation STAT3->Nucleus Translocation Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase_Selectivity_Workflow Start Start: Synthesize Test Compound KinomeScan Primary Screen: Kinome Scan (Fixed Conc.) Start->KinomeScan HitID Identify 'Hits': Kinases with >X% Inhibition KinomeScan->HitID DoseResponse Secondary Screen: IC50 Determination for Hits HitID->DoseResponse Hits SelectivityProfile Generate Selectivity Profile: Compare IC50 Values HitID->SelectivityProfile Non-Hits (Data) DoseResponse->SelectivityProfile CellularAssays Cellular Assays: (e.g., Proliferation, Western Blot) SelectivityProfile->CellularAssays End End: Characterized Inhibitor Profile CellularAssays->End

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Conclusion

The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. The data and protocols presented in this guide offer a framework for evaluating the potency and selectivity of novel EGFR inhibitors. A favorable selectivity profile, such as the one illustrated for the representative "this compound," is critical for advancing a compound toward clinical investigation. By minimizing off-target activities, a highly selective inhibitor has a greater potential to be a safe and effective therapeutic agent.

References

The Impact of EGFR Inhibition on Downstream Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Egfr-IN-119" was not found in the available public domain search results. This guide provides a comprehensive overview of the effects of Epidermal Growth Factor Receptor (EGFR) inhibitors on downstream signaling pathways based on established scientific knowledge.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors are a class of targeted therapies designed to block the activity of this receptor, thereby impeding the downstream signaling cascades that drive tumorigenesis.[4][5] This technical guide delves into the core mechanisms of EGFR signaling, the effects of its inhibition on key downstream pathways, and the experimental methodologies used to study these interactions.

EGFR Activation and Downstream Signaling Cascades

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[3][6] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a complex network of intracellular signaling pathways.[2] The two major downstream signaling axes activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][7]

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that primarily regulates cell proliferation, differentiation, and survival.[3] Activation of this pathway is initiated by the recruitment of the growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS) complex to the phosphorylated EGFR.[2][3] SOS, a guanine (B1146940) nucleotide exchange factor, then activates the small GTPase RAS. Activated RAS, in turn, triggers a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase).[3] Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors that control gene expression involved in cell cycle progression.[2][6]

EGFR_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment & Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Regulation EGF EGF Ligand EGF->EGFR Binding & Dimerization EGFR_PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Inhibition of Apoptosis AKT->Survival Growth Cell Growth & Proliferation mTOR->Growth EGF EGF Ligand EGF->EGFR Binding & Dimerization Western_Blot_Workflow A Cell Culture & Treatment (EGFR inhibitor, EGF) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE & Protein Transfer C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (ECL) E->F G Data Analysis (Band Densitometry) F->G

References

The Therapeutic Potential of Fourth-Generation EGFR Inhibitors in NSCLC: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Egfr-IN-119" is not documented in publicly available scientific literature. This guide will therefore focus on the preclinical profile of a representative fourth-generation EGFR inhibitor, TQB3804 , to illustrate the therapeutic potential of this drug class for Non-Small Cell Lung Cancer (NSCLC).

Introduction

The treatment of Non-Small Cell Lung Cancer (NSCLC) has been significantly advanced by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of first, second, and third-generation TKIs is often limited by the emergence of resistance mutations. Fourth-generation EGFR inhibitors are being developed to overcome these resistance mechanisms, particularly the C797S mutation which confers resistance to the third-generation inhibitor osimertinib. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to evaluate the therapeutic potential of fourth-generation EGFR inhibitors, using TQB3804 as a primary example.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[1] In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis. Fourth-generation EGFR inhibitors are designed to potently and selectively inhibit EGFR harboring various activating and resistance mutations, including the challenging C797S mutation, while sparing wild-type EGFR to minimize toxicity.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Differentiation Differentiation mTOR->Differentiation TQB3804 TQB3804 TQB3804->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by TQB3804.

Quantitative Data Presentation

The preclinical efficacy of a novel EGFR inhibitor is quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data for TQB3804.

Table 1: In Vitro Enzymatic Activity of TQB3804
EGFR MutantIC50 (nM)
EGFRd746-750/T790M/C797S0.46[2]
EGFRL858R/T790M/C797S0.13[2]
EGFRd746-750/T790M0.26[2]
EGFRL858R/T790M0.19[2]
EGFRWT1.07[2]
Table 2: In Vitro Anti-proliferative Activity of TQB3804
Cell LineEGFR Mutation StatusIC50 (nM)
Ba/F3EGFRd746-750/T790M/C797S26.8[2]
NCI-H1975EGFRL858R/T790M163[2]
PC9EGFRd746-75045[2]
A431EGFRWT147[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate TQB3804.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Recombinant EGFR Enzyme - Kinase Buffer - Peptide Substrate - ATP Solution - TQB3804 Dilutions Plate_Setup Plate Setup (384-well): - Add TQB3804 dilutions - Add EGFR enzyme and substrate mix Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction: - Add ATP solution Plate_Setup->Reaction_Start Incubation Incubate at RT for 60 min Reaction_Start->Incubation Stop_Reaction Stop Reaction & Detect: - Add detection reagent (e.g., ADP-Glo) Incubation->Stop_Reaction Luminescence Measure Luminescence Stop_Reaction->Luminescence Data_Analysis Calculate % Inhibition Luminescence->Data_Analysis IC50_Curve Generate Dose-Response Curve Data_Analysis->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

Caption: Experimental Workflow for In Vitro Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of TQB3804 in DMSO. Prepare a kinase reaction buffer containing a peptide substrate and ATP. Dilute the recombinant EGFR enzyme in the kinase assay buffer.[3]

  • Kinase Reaction: In a 96-well plate, add the diluted TQB3804 or DMSO control. Add the kinase reaction master mix (substrate and ATP). Initiate the reaction by adding the diluted EGFR enzyme.[3] Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection: Stop the kinase reaction by adding a reagent like ADP-Glo™, which also depletes the remaining ATP.[3] Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[3]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each TQB3804 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed NSCLC cells (e.g., Ba/F3, NCI-H1975, PC9) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of TQB3804 and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

Western Blot Analysis

Western blotting is used to determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat NSCLC cells with TQB3804 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.[6] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[6]

  • Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Culture Culture NSCLC Cells (e.g., Ba/F3 triple mutant) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer TQB3804 (Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Reach Study Endpoint (e.g., tumor size) Monitoring->Endpoint Tumor_Excision Excise Tumors for Further Analysis Endpoint->Tumor_Excision Data_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Excision->Data_Analysis

Caption: Experimental Workflow for In Vivo Xenograft Model.

Methodology:

  • Cell Implantation: Subcutaneously inject NSCLC cells harboring relevant EGFR mutations into the flank of immunodeficient mice.[8]

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer TQB3804 orally at a predetermined dose and schedule.[2] The control group receives the vehicle.[9]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[9]

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. Calculate the tumor growth inhibition (TGI) for the treatment groups. The excised tumors can be used for further analysis, such as western blotting or immunohistochemistry.[2]

Logical Framework for Therapeutic Potential

The evaluation of a novel EGFR inhibitor's therapeutic potential follows a logical progression from in vitro characterization to in vivo efficacy studies.

Logical_Framework Unmet_Need Unmet Clinical Need: Resistance to 3rd-Gen EGFR TKIs (e.g., C797S mutation) Hypothesis Hypothesis: A 4th-Gen inhibitor can overcome C797S-mediated resistance Unmet_Need->Hypothesis In_Vitro_Potency In Vitro Potency: - Enzymatic Assays (IC50) - Cell-based Assays (IC50) Hypothesis->In_Vitro_Potency Mechanism_Validation Mechanism of Action Validation: - Western Blot for p-EGFR and downstream signaling In_Vitro_Potency->Mechanism_Validation In_Vivo_Efficacy In Vivo Efficacy: - Xenograft Models (Tumor Growth Inhibition) Mechanism_Validation->In_Vivo_Efficacy Therapeutic_Potential Therapeutic Potential for NSCLC In_Vivo_Efficacy->Therapeutic_Potential

Caption: Logical Framework for Assessing Therapeutic Potential.

Conclusion

Fourth-generation EGFR inhibitors, exemplified by TQB3804, demonstrate significant promise in overcoming the challenge of acquired resistance to earlier-generation TKIs in NSCLC.[10] The potent in vitro activity against clinically relevant EGFR mutations, including the C797S triple mutant, coupled with robust in vivo anti-tumor efficacy, provides a strong rationale for their continued clinical development.[2][10] The comprehensive preclinical evaluation, following the detailed experimental protocols outlined in this guide, is essential for identifying and advancing novel therapeutic agents that can improve outcomes for patients with EGFR-mutant NSCLC.

References

A Technical Guide to Fourth-Generation Allosteric EGFR Inhibitors in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] While the development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers, the emergence of acquired resistance mutations, notably T790M and C797S, limits their long-term efficacy.[5][6][7] This has necessitated the development of next-generation inhibitors that can effectively target these resistant forms of EGFR.

Fourth-generation allosteric EGFR inhibitors represent a novel therapeutic strategy to address this challenge.[8][9] Unlike their predecessors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors target a distinct, less-conserved site on the EGFR kinase domain.[9] This mode of action induces a conformational change that inactivates the receptor, rendering them effective against mutations that confer resistance to ATP-competitive inhibitors.[9] This guide provides an in-depth overview of the mechanism of action, preclinical data, and relevant experimental protocols for this promising class of compounds.

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[10] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[10]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Cascade

Mechanisms of Acquired Resistance to EGFR Inhibitors

The clinical efficacy of first, second, and third-generation EGFR TKIs is often compromised by the emergence of on-target resistance mutations within the EGFR gene.

  • T790M "Gatekeeper" Mutation: This mutation, located in exon 20, substitutes threonine with methionine at position 790.[7] This change increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib (B1684475) and erlotinib.[7]

  • C797S Mutation: Arising in response to third-generation covalent inhibitors such as osimertinib, the C797S mutation replaces the cysteine residue at position 797 with a serine.[11] This cysteine is the crucial anchor point for the covalent bond formed by these inhibitors, and its substitution to serine prevents this irreversible binding, leading to resistance.[11]

EGFR_Resistance_Mechanisms cluster_0 First/Second-Generation TKI Action cluster_1 T790M Resistance cluster_2 Third-Generation TKI Action cluster_3 C797S Resistance EGFR_L858R EGFR L858R EGFR_L858R_T790M EGFR L858R/T790M EGFR_L858R->EGFR_L858R_T790M Acquires T790M FirstGen_TKI Gefitinib/Erlotinib (ATP-Competitive) FirstGen_TKI->EGFR_L858R Inhibits EGFR_L858R_T790M_2 EGFR L858R/T790M FirstGen_TKI_Res Gefitinib/Erlotinib FirstGen_TKI_Res->EGFR_L858R_T790M Ineffective (Increased ATP Affinity) EGFR_L858R_T790M_C797S EGFR L858R/T790M/C797S EGFR_L858R_T790M_2->EGFR_L858R_T790M_C797S Acquires C797S ThirdGen_TKI Osimertinib (Covalent) ThirdGen_TKI->EGFR_L858R_T790M_2 Inhibits (Binds to C797) ThirdGen_TKI_Res Osimertinib ThirdGen_TKI_Res->EGFR_L858R_T790M_C797S Ineffective (Loss of Covalent Binding Site)

Evolution of EGFR TKI Resistance

Fourth-Generation Allosteric EGFR Inhibitors: A New Paradigm

Quantitative Data on Allosteric EGFR Inhibitors

The potency of allosteric EGFR inhibitors is typically evaluated through biochemical assays that measure their half-maximal inhibitory concentration (IC50) against various EGFR mutant forms.

CompoundEGFR MutantIC50 (nM)Reference(s)
JBJ-09-063 L858R0.147[9][14][15]
L858R/T790M0.063[9][14][15]
L858R/T790M/C797S0.083[9][14][15]
LT/L747S0.396[9][14][15]
EAI045 *L858R/T790MPotent Inhibition[16]
L858R/T790M/C797SEffective in combination[16]
EAI-432 **L858R/T790M/C797SEffective at 5 mg/kg in vivo[17]

*Note: Specific IC50 values for EAI045 were not consistently available in the searched literature; its efficacy is often described in the context of combination therapy. *Note: Specific IC50 values for EAI-432 are not yet in the public domain, but in vivo efficacy has been reported.

Preclinical Evidence

Detailed Experimental Protocols

The preclinical evaluation of allosteric EGFR inhibitors involves a series of standardized in vitro and in vivo experiments.

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified EGFR kinase domains.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified EGFR kinase domain (wild-type or mutant), a suitable substrate peptide, and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the allosteric inhibitor to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[7][18]

Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring different EGFR mutations.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H1975 for L858R/T790M) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the allosteric inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • XTT Assay: Add XTT reagent. Viable cells will reduce XTT to a soluble orange formazan product.

  • Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the IC50.[3][8]

Objective: To determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Lysis: Treat cancer cells with the allosteric inhibitor for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR) or other phosphorylated downstream targets (p-AKT, p-ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and loading controls (e.g., GAPDH or β-actin) to ensure equal protein loading.[6][19]

Objective: To evaluate the anti-tumor efficacy of the allosteric inhibitor in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells harboring relevant EGFR mutations into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the allosteric inhibitor (e.g., via oral gavage) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the compound.[20][21]

Experimental Workflows

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays A1 Purified EGFR Kinase (WT and Mutants) A2 Incubate with Allosteric Inhibitor A1->A2 A3 Measure Kinase Activity (e.g., ADP-Glo) A2->A3 A4 Determine IC50 A3->A4 B1 Cancer Cell Lines (EGFR Mutants) B2 Treat with Allosteric Inhibitor B1->B2 B3 Cell Viability Assay (MTT/XTT) B2->B3 B5 Western Blot for p-EGFR, p-AKT, p-ERK B2->B5 B4 Determine Cellular IC50 B3->B4 B6 Assess Pathway Inhibition B5->B6

In Vitro Evaluation Workflow

In_Vivo_Workflow C1 Implant Human Cancer Cells into Immunodeficient Mice C2 Allow Tumors to Establish C1->C2 C3 Randomize Mice into Treatment and Control Groups C2->C3 C4 Administer Allosteric Inhibitor and Vehicle Control C3->C4 C5 Measure Tumor Volume Over Time C4->C5 C6 Analyze Anti-Tumor Efficacy C5->C6

In Vivo Xenograft Study Workflow

Conclusion

Fourth-generation allosteric EGFR inhibitors hold significant promise for overcoming the challenge of acquired resistance in EGFR-mutant NSCLC. Their novel mechanism of action, potent activity against clinically relevant resistance mutations, and potential for synergistic combination with existing therapies position them as a critical area of ongoing research and development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and preclinical validation of this exciting new class of targeted cancer therapeutics.

References

In-Depth Technical Guide on the Preliminary In Vitro Studies of Egfr-IN-119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of Egfr-IN-119, a novel non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data and methodologies presented herein are derived from foundational preclinical research to aid in further investigation and development.

Core Findings and Data Presentation

This compound, also identified as compound 5l in its originating publication, has demonstrated significant potential as an EGFR inhibitor.[1] Its in vitro activity has been characterized through a series of biochemical and cell-based assays, with the key quantitative findings summarized below for comparative analysis.

Assay TypeTarget/Cell LineParameterValueReference
EGFR Kinase InhibitionEGFRIC₅₀84.3 nM[1]
Antiproliferative Activity
A549 (Lung Cancer)IC₅₀1.34 µM[1]

Key In Vitro Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the in vitro effects of this compound.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against EGFR.

Methodology:

  • A continuous-read kinase assay was utilized to measure the inherent potency of the compound against the active form of the EGFR enzyme.

  • The reaction mixture included the EGFR kinase, a peptide substrate (Y12-Sox), and ATP in a kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

  • The enzyme was pre-incubated in a 384-well plate with serially diluted this compound in 50% DMSO for 30 minutes at 27°C.

  • The kinase reaction was initiated by the addition of the ATP/peptide substrate mix.

  • The reaction progress was monitored by measuring the change in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

  • Initial reaction velocities were determined from the linear phase of the progress curves and plotted against the inhibitor concentration to calculate the IC₅₀ value using a variable slope model.

Antiproliferative (Cytotoxicity) Assay

Objective: To assess the cytotoxic effect of this compound on the A549 human lung carcinoma cell line and determine its IC₅₀ value.

Methodology:

  • The antiproliferative activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • A549 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound and incubated for 48 hours.

  • Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals were solubilized with a solubilization solution.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ value was calculated from the dose-response curve.

Reactive Oxygen Species (ROS) Assay

Objective: To investigate the effect of this compound on the intracellular levels of reactive oxygen species in lung cancer cells.

Methodology:

  • The intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.

  • A549 cells were treated with this compound.

  • After treatment, the cells were incubated with DCFDA. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence plate reader or flow cytometer.

  • The results indicated that this compound significantly reduced the levels of ROS in the lung cancer cells.[1]

Mitochondrial Membrane Potential (MMP) Assay

Objective: To determine the impact of this compound on the mitochondrial membrane potential (ΔΨm) of lung cancer cells.

Methodology:

  • The mitochondrial membrane potential was assessed using the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner.

  • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.

  • A549 cells were treated with this compound.

  • The cells were then stained with JC-1 and analyzed by fluorescence microscopy or flow cytometry.

  • The study found that this compound led to hyperpolarization of the inner mitochondrial membrane, indicating mitochondrial dysfunction.[1]

Quantitative PCR (qPCR) Analysis

Objective: To evaluate the effect of this compound on the mRNA expression levels of key oncogenes in the EGFR signaling pathway.

Methodology:

  • A549 cells were treated with this compound.

  • Total RNA was extracted from the treated cells, and cDNA was synthesized by reverse transcription.

  • qPCR was performed using specific primers for EGFR, KRAS, and MAP2K, with a housekeeping gene used as an internal control for normalization.

  • The relative gene expression was calculated using the comparative Ct method.

  • The results demonstrated that this compound was able to downregulate the mRNA expression of EGFR, KRAS, and MAP2K genes.[1]

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context and experimental design of the in vitro studies of this compound, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK (MAP2K) Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Egfr_IN_119 This compound Egfr_IN_119->Dimerization

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: this compound (Compound 5l) kinase_assay In Vitro EGFR Kinase Assay start->kinase_assay cell_culture A549 Cell Culture start->cell_culture ic50_kinase Determine EGFR IC₅₀ kinase_assay->ic50_kinase end End: In Vitro Characterization ic50_kinase->end mtt_assay Antiproliferative (MTT) Assay cell_culture->mtt_assay ros_assay ROS Assay (DCFDA) cell_culture->ros_assay mmp_assay MMP Assay (JC-1) cell_culture->mmp_assay qpcr_analysis qPCR Analysis cell_culture->qpcr_analysis ic50_cell Determine Cytotoxicity IC₅₀ mtt_assay->ic50_cell ic50_cell->end ros_results Measure ROS Levels ros_assay->ros_results ros_results->end mmp_results Assess Mitochondrial Membrane Potential mmp_assay->mmp_results mmp_results->end gene_expression Downregulation of EGFR, KRAS, MAP2K qpcr_analysis->gene_expression gene_expression->end

Caption: Experimental workflow for the in vitro evaluation of this compound.

Logical_Relationship Egfr_IN_119 This compound EGFR_Inhibition EGFR Inhibition Egfr_IN_119->EGFR_Inhibition ROS_Reduction ROS Reduction Egfr_IN_119->ROS_Reduction MMP_Hyperpolarization Mitochondrial Membrane Hyperpolarization Egfr_IN_119->MMP_Hyperpolarization Gene_Downregulation Downregulation of EGFR, KRAS, MAP2K EGFR_Inhibition->Gene_Downregulation Antiproliferative_Effect Antiproliferative Effect (A549 Cells) Gene_Downregulation->Antiproliferative_Effect ROS_Reduction->Antiproliferative_Effect MMP_Hyperpolarization->Antiproliferative_Effect

Caption: Logical relationship of this compound's observed in vitro effects.

References

Methodological & Application

Application Notes and Protocols for Egfr-IN-119: A Cell-Based Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation cascade activates downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are fundamental for normal cell function.[4][5]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers.[3][6] Consequently, EGFR has emerged as a significant therapeutic target in oncology.[7][8] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed to abrogate its activity.[3][9]

Egfr-IN-119 is a potent and selective, ATP-competitive small molecule inhibitor of EGFR. This document provides detailed protocols for assessing the cellular activity of this compound by measuring its effect on EGFR phosphorylation in a cell-based assay. The primary methods described are Western Blotting and a cell-based ELISA, which are standard techniques for quantifying protein phosphorylation.

Signaling Pathway Overview

The binding of a ligand like EGF to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues in the C-terminal tail of the receptor.[5] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes containing SH2 domains, such as Grb2 and Shc, which in turn activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][5][10] These pathways ultimately regulate gene transcription and cellular processes like proliferation and survival.[5] this compound inhibits this initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor EGFR EGFR pEGFR p-EGFR (Dimerized & Phosphorylated) EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS Recruitment PI3K PI3K pEGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Egfr_IN_119 This compound Egfr_IN_119->pEGFR Inhibition Western_Blot_Workflow A Seed Cells in 6-well Plate B Serum Starve Cells (16-24h) A->B C Pre-treat with this compound (2h) B->C D Stimulate with EGF (15 min) C->D E Lyse Cells & Quantify Protein D->E F SDS-PAGE & Protein Transfer E->F G Immunoblotting (p-EGFR) F->G H Imaging & Densitometry G->H I Strip & Re-probe (Total EGFR) H->I J Data Analysis (IC50) I->J Logic_Diagram A High EGFR Activity (e.g., EGF Stimulation) C Inhibition of EGFR Autophosphorylation A->C B Introduction of this compound B->C D Blockade of Downstream Signaling (MAPK, PI3K/AKT) C->D E Decrease in Cell Proliferation & Survival D->E

References

Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR (p-EGFR) Following Egfr-IN-119 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the inhibitory effect of Egfr-IN-119 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) using Western blotting. The methodologies detailed below are intended to assist in the accurate determination of protein phosphorylation levels, a critical aspect of drug discovery and development in oncology.

Introduction to EGFR and this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for normal cell function.[3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a common driver in the development and progression of various cancers.[4]

This compound is a small molecule inhibitor designed to target the kinase activity of EGFR. As an ATP-competitive inhibitor, it blocks the autophosphorylation of EGFR, thereby inhibiting the activation of its downstream signaling pathways.[2] Western blotting is a widely used and effective technique to quantify the phosphorylation status of EGFR (p-EGFR) in response to inhibitor treatment, providing a direct measure of the compound's efficacy.[5]

Experimental Protocols

This protocol outlines the necessary steps to evaluate the efficacy of this compound in inhibiting EGFR phosphorylation in a cell-based assay.

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line with well-characterized EGFR expression. A431 (human epidermoid carcinoma) and MDA-MB-468 (human breast adenocarcinoma) are commonly used cell lines with high EGFR expression.[5]

  • Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a serum-free or low-serum medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.[3]

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution to the desired final concentrations in a serum-free medium. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A starting range of 1 nM to 10 µM is advisable.[6]

    • Aspirate the starvation medium and add the medium containing this compound or a vehicle control (DMSO at the same final concentration, typically ≤ 0.1%) to the cells.[6]

    • Incubate for a predetermined duration. Treatment times can range from 30 minutes to 24 hours, depending on the experimental objectives.[3]

  • EGF Stimulation: Following incubation with this compound, stimulate the cells with EGF to induce EGFR phosphorylation. A final concentration of 50-100 ng/mL of EGF for 15-30 minutes at 37°C is a common starting point.[3][7]

II. Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After EGF stimulation, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation. The predicted molecular weight of EGFR is approximately 134 kDa, but it can appear at 170-180 kDa due to post-translational modifications.[4]

  • Membrane Transfer:

    • Transfer the separated proteins to a 0.45 µm PVDF membrane.

    • For large proteins like EGFR, a wet transfer at 100V for 90 minutes at 4°C is recommended.[5]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[5]

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[5]

IV. Data Analysis

Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software such as ImageJ. The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band to account for any variations in total EGFR protein levels. Further normalization to a loading control will ensure equal protein loading between lanes.[3]

Data Presentation

ParameterRecommendation
Cell Line A431, MDA-MB-468, or other high EGFR-expressing cell lines
This compound Concentration 1 nM - 10 µM (Dose-response recommended)
EGF Stimulation 50-100 ng/mL for 15-30 minutes
Protein Loading 20-30 µg per lane
Gel Percentage 4-20% Polyacrylamide
Membrane Type 0.45 µm PVDF
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST
Primary Antibody: p-EGFR Anti-p-EGFR (e.g., Tyr1068, Tyr1173); Dilution: 1:1000 in 5% BSA/TBST
Primary Antibody: Total EGFR Anti-EGFR; Dilution: 1:1000 in 5% BSA/TBST
Primary Antibody: Loading Control Anti-GAPDH or Anti-β-actin; Dilution: 1:1000 - 1:10,000 in 5% milk/TBST
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG; Dilution: 1:2000 - 1:5000
Detection Substrate ECL

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS-RAF-MEK-ERK Pathway pEGFR->RAS PI3K PI3K-Akt Pathway pEGFR->PI3K Proliferation Cell Proliferation, Survival, Differentiation RAS->Proliferation PI3K->Proliferation Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment (this compound & EGF) B Cell Lysis A->B C Protein Quantification B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking F->G H Primary Antibody (anti-p-EGFR) G->H I Secondary Antibody H->I J Detection (ECL) I->J K Stripping & Re-probing (Total EGFR, Loading Control) J->K L Densitometry & Normalization K->L

Caption: Experimental workflow for p-EGFR Western blot analysis.

References

Application Notes and Protocols: Egfr-IN-119 In Vivo Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-119 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression, activating mutations, and amplification of the EGFR gene are implicated in the progression of numerous cancers, making it a key therapeutic target.[1][2][3][4] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in xenograft models, along with detailed protocols for experimental execution. The data presented herein demonstrates the anti-tumor activity of this compound and provides a foundation for further preclinical and clinical development.

Mechanism of Action

This compound competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade of EGFR signaling leads to the inhibition of cell proliferation, survival, and metastasis.[4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (NCI-H1975)
Treatment GroupDosage (mg/kg, p.o., q.d.)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1502 ± 155-+2.5
This compound10826 ± 9845+1.8
This compound25451 ± 6270-0.5
This compound50210 ± 4586-2.1
Table 2: Pharmacodynamic Analysis of this compound in NCI-H1975 Tumor Xenografts
Treatment Group (25 mg/kg)Time Post-Dose (hours)p-EGFR Inhibition (%)p-ERK Inhibition (%)
This compound28875
This compound87261
This compound244538

Experimental Protocols

Cell Line for Xenograft Model
  • Cell Line: NCI-H1975 (Human Non-Small Cell Lung Cancer)

    • This cell line harbors the L858R and T790M mutations in the EGFR gene, making it a relevant model for studying inhibitors designed to overcome resistance to first-generation EGFR TKIs.

In Vivo Xenograft Tumor Model Protocol
  • Animal Model:

    • Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Implantation:

    • Harvest NCI-H1975 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).

    • Administer this compound or vehicle control orally (p.o.) once daily (q.d.) at the specified dosages.

    • Monitor body weight and general health of the animals twice weekly.

  • Endpoint:

    • Continue treatment for 21 days or until tumors in the control group reach the predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blot Protocol for Pharmacodynamic Analysis
  • Sample Collection:

    • At specified time points after the final dose, euthanize a subset of mice from each group.

    • Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction:

    • Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibits Xenograft_Workflow start Start cell_culture NCI-H1975 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 150-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing with This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Day 21) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end Logical_Relationship cluster_hypothesis Hypothesis cluster_methods Methodology cluster_results Results cluster_conclusion Conclusion Hypothesis This compound inhibits EGFR signaling and tumor growth Xenograft NCI-H1975 Xenograft Model Hypothesis->Xenograft PD_Analysis Western Blot for p-EGFR and p-ERK Hypothesis->PD_Analysis Tumor_Inhibition Dose-dependent tumor growth inhibition Xenograft->Tumor_Inhibition Signaling_Inhibition Reduced p-EGFR and p-ERK in tumors PD_Analysis->Signaling_Inhibition Conclusion This compound demonstrates potent in vivo anti-tumor efficacy Tumor_Inhibition->Conclusion Signaling_Inhibition->Conclusion

References

Application Notes and Protocols for Egfr-IN-119 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific compound Egfr-IN-119 is limited. The following application notes and protocols are based on established methodologies for evaluating EGFR tyrosine kinase inhibitors (TKIs) in preclinical animal studies. Researchers should conduct preliminary dose-finding and toxicity studies to establish the optimal and maximum tolerated dose (MTD) for this compound.

Introduction

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a key factor in the development and progression of various cancers.[2][3] These application notes provide a comprehensive guide for researchers and drug development professionals on the preclinical in vivo evaluation of this compound, focusing on dosage, efficacy, and pharmacokinetic profiling in animal models.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and growth.[3][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

In Vivo Efficacy Studies

The choice of animal model is critical for evaluating the anti-tumor efficacy of this compound. Xenograft models using human cancer cell lines with known EGFR mutation status are commonly employed.

Cell Line EGFR Status Tumor Type
PC-9EGFR exon 19 deletionNon-Small Cell Lung Cancer
H1975EGFR L858R/T790MNon-Small Cell Lung Cancer
A549EGFR wild-typeNon-Small Cell Lung Cancer
HN5Overexpressed EGFRHead and Neck Cancer
A431Overexpressed EGFRSquamous Cell Carcinoma
  • Cell Culture: Culture human cancer cells (e.g., PC-9, H1975) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Randomize mice into treatment and control groups (n=8-10 mice per group). Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at the predetermined dosage and schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., Western blot for phosphorylated EGFR and downstream signaling proteins like p-ERK and p-AKT).

Xenograft_Workflow Cell_Culture 1. Cell Culture Tumor_Implantation 2. Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization & Treatment Tumor_Growth->Randomization Efficacy_Assessment 5. Efficacy Assessment Randomization->Efficacy_Assessment PD_Analysis 6. Pharmacodynamic Analysis Efficacy_Assessment->PD_Analysis

Caption: Experimental workflow for a xenograft efficacy study.

The following table provides example dosages of other EGFR inhibitors from published studies and should be used as a starting point for dose-range finding studies for this compound.

Compound Dosage Dosing Schedule Animal Model
Gefitinib100 mg/kgDaily, OralNude mice with ACTH-secreting tumors
Erlotinib50 mg/kgDaily, OralNude mice with NSCLC xenografts

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Groups: Use male and female mice (e.g., C57BL/6 or BALB/c), typically 3-5 animals per time point.

  • Drug Administration: Administer this compound via intravenous (IV) and oral (PO) routes to determine bioavailability.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability

Toxicology and Safety Pharmacology

Assessing the safety profile of this compound is crucial. Common toxicities associated with EGFR inhibitors include dermatological and gastrointestinal issues.

  • Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.

  • Body Weight: Measure body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.

  • Dermatological Toxicity: Visually inspect for skin rash, alopecia, and other skin abnormalities.

  • Gastrointestinal Toxicity: Monitor for diarrhea and changes in fecal consistency.

  • Hematology and Clinical Chemistry: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function.

If significant toxicity is observed, consider the following strategies:

  • Dose Reduction: Lower the dose of this compound.

  • Intermittent Dosing: Change the dosing schedule (e.g., every other day) to allow for recovery.

  • Supportive Care: Provide supportive care such as hydration and nutritional supplements as needed.

Caption: Logical workflow for managing treatment-related toxicities.

References

Application Notes and Protocols for Egfr-IN-119 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed administration routes and experimental protocols for the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-119, in mice. The following sections detail hypothetical pharmacokinetic data, standardized experimental procedures, and relevant signaling pathways to guide preclinical research.

Quantitative Data Summary

Effective preclinical evaluation of this compound necessitates a thorough understanding of its pharmacokinetic (PK) profile. The following table presents a hypothetical summary of key PK parameters in mice, based on data from analogous EGFR inhibitors. Researchers should generate empirical data for this compound and can use this table as a template for data presentation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)AUC(0-inf) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
This compound Intravenous (IV)21,5000.082,5002,5503.5100
This compound Oral (PO)108501.08,5008,7504.565
This compound Intraperitoneal (IP)51,2000.56,0006,1004.0N/A

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity. N/A: Not Applicable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of in vivo studies. The following protocols are based on established practices for testing small molecule inhibitors in mice and can be adapted for this compound.[1]

Protocol 1: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in mice to determine the parameters presented in Table 1.

1. Animal Models and Housing:

  • Species: Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).[1] Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.[1]

2. Dosing Formulation and Administration:

  • Vehicle Preparation: Prepare a suitable vehicle for this compound based on its solubility. A common vehicle is a mixture of DMSO, Cremophor EL, and saline, or 20% Solutol HS 15 in water.[1][2]

  • Dosing Groups: Establish groups for each administration route (n=3-5 mice per group).[2]

    • Intravenous (IV): Administer the compound via the tail vein. Recommended volume is 0.1–0.2 mL.

    • Oral (PO): Administer the compound using oral gavage.

    • Intraperitoneal (IP): Administer the compound via intraperitoneal injection.

3. Blood Sample Collection:

  • Time Points: Collect blood samples (approximately 20-30 µL) at predetermined time points.[1]

    • IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • PO/IP Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[1]

  • Collection Method: Blood can be collected from the saphenous vein or submandibular vein. A terminal sample can be obtained via cardiac puncture.[1]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.[1]

4. Bioanalytical Method:

  • Quantification: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in mouse plasma.[1]

Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol describes a typical efficacy study in tumor-bearing mice.

1. Cell Lines and Culture:

  • Select appropriate cancer cell lines with known EGFR mutation status (e.g., PC-9 for EGFR exon 19 deletion, H1975 for EGFR L858R/T790M).[2]

2. Tumor Implantation:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

  • Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. Treatment:

  • Group Formation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administration: Administer this compound or vehicle control via the determined optimal route (e.g., oral gavage) at a specified dose and frequency (e.g., daily). For instance, a study with osimertinib (B560133) used a daily dose of 5 mg/kg by oral gavage.[3]

4. Efficacy Evaluation:

  • Tumor Volume: Continue to monitor tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target engagement and downstream signaling pathway modulation (e.g., Western blotting for p-EGFR).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a clear understanding of the study. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_admin This compound/Vehicle Administration randomization->treatment_admin monitoring Tumor & Body Weight Monitoring treatment_admin->monitoring endpoint Study Endpoint monitoring->endpoint data_collection Sample Collection (Tumor, Plasma) endpoint->data_collection analysis Pharmacokinetic & Pharmacodynamic Analysis data_collection->analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application Notes and Protocols for Egfr-IN-119: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols for "Egfr-IN-119" are based on the available information for similar small molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Specific data for a compound designated "this compound" is not publicly available. Therefore, these guidelines represent best practices for handling potent, selective, and cell-permeable EGFR inhibitors that characteristically exhibit low aqueous solubility. Researchers should conduct their own optimization and validation experiments.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[1][2] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy.[2][3]

This compound is presumed to be a potent and selective EGFR inhibitor. Like many kinase inhibitors, it is expected to be a lipophilic molecule with poor aqueous solubility, a critical consideration for its experimental use. These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments.

Physicochemical Properties and Solubility

The solubility of small molecule kinase inhibitors is a crucial factor in designing robust experiments. While specific quantitative data for this compound is unavailable, the general solubility characteristics of similar compounds are summarized below.

SolventSolubilityNotes
Water / Aqueous Buffer Poorly solubleDirect dissolution in aqueous media is not recommended and will likely result in precipitation. Many kinase inhibitors are classified as BCS Class II compounds (low solubility, high permeability).[4]
DMSO (Dimethyl Sulfoxide) SolubleThe recommended solvent for preparing high-concentration stock solutions.
Ethanol / Methanol Moderately SolubleCan be used in some formulation strategies, such as for creating amorphous solid dispersions.[4]
Cell Culture Medium Sparingly soluble (dependent on final DMSO concentration)Direct dilution of high-concentration DMSO stocks into culture medium can cause precipitation. The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity.[5]
In Vivo Formulation Requires co-solvents and/or surfactantsTo achieve appropriate concentrations for animal dosing, a formulation vehicle containing agents like PEG400, propylene (B89431) glycol, Tween 80, or Cremophor EL is often necessary to maintain solubility.[4]

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for obtaining reproducible results.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the vial containing this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the mixture thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Application Notes and Protocols for In Vitro Experiments

Preparation of Working Solutions for Cell-Based Assays

Protocol 2: Serial Dilution for Cell Culture Experiments

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • It is crucial to add the DMSO stock to the culture medium (not the other way around) and mix immediately and thoroughly to prevent precipitation.

  • For a typical dose-response experiment, a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) is recommended to determine the effective concentration range.[5]

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration used in the experiment.[5]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity and is a common method to determine the cytotoxic or cytostatic effects of a compound.

Protocol 3: Determining IC₅₀ using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound (prepared as in Protocol 2) or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation

Western blotting can directly assess the inhibitory effect of this compound on its target by measuring the phosphorylation status of EGFR and its downstream effectors.

cluster_workflow Western Blot Experimental Workflow A Cell Seeding & Culture B Serum Starvation (optional) A->B C This compound Treatment B->C D Ligand Stimulation (e.g., EGF) C->D E Cell Lysis & Protein Quantification D->E F SDS-PAGE & Protein Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection & Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Protocol 4: Assessing Inhibition of EGFR Phosphorylation

  • Cell Culture and Treatment: Seed cells (e.g., A431, which overexpresses EGFR) and grow to 70-80% confluency.[6] If assessing ligand-stimulated phosphorylation, serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of this compound or vehicle control for 1-4 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an ECL substrate to detect the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.[1]

Application Notes and Protocols for In Vivo Experiments

Poor aqueous solubility is a major hurdle for in vivo studies. A proper formulation is essential for achieving adequate bioavailability.

cluster_formulation In Vivo Formulation Troubleshooting Start Compound Precipitates in Aqueous Vehicle Q1 Is the issue due to dilution of DMSO stock? Start->Q1 S1 Optimize co-solvent system (e.g., PEG300, Propylene Glycol) Q1->S1 Yes Q2 Is oral bioavailability low/variable? Q1->Q2 No S2 Add a biocompatible surfactant (e.g., Tween 80, Cremophor) S1->S2 S2->Q2 S3 Consider advanced formulations: - Amorphous Solid Dispersion (ASD) - Nanosuspension - Lipid-Based (e.g., SEDDS) Q2->S3 Yes End Achieve Stable Formulation for Dosing Q2->End No S3->End

Caption: Logic diagram for troubleshooting in vivo formulations.

Protocol 5: Preparation of an Oral Formulation

This protocol provides an example formulation. The optimal vehicle must be determined experimentally for tolerability and efficacy.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline or water

Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Procedure:

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add the DMSO and vortex or sonicate until the compound is completely dissolved.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween 80 and mix again.

  • Slowly add the saline to the vial while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and any signs of precipitation.

  • The formulation should be prepared fresh daily. If storage is necessary, assess its stability at appropriate conditions.

Mechanism of Action and Signaling Pathway

This compound, as a TKI, competitively binds to the ATP pocket of the EGFR intracellular kinase domain. This action blocks the autophosphorylation of the receptor, which is the initial step in the signal transduction cascade.[1][3] Consequently, downstream pro-survival and proliferative pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are inhibited.[5][7]

cluster_pathway EGFR Signaling Pathway & TKI Inhibition cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Inhibitor This compound (TKI) Inhibitor->EGFR Inhibits ATP Binding Ras RAS Grb2->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Nucleus Nucleus: Gene Transcription (Proliferation, Survival) Erk->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt AKT PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus

Caption: EGFR signaling pathways and the point of inhibition by TKIs.

References

Application Notes and Protocols for EGFR-IN-119 in the Study of EGFR-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available information on a specific molecule designated "Egfr-IN-119" is not available. The following application notes and protocols are based on the established methodologies for characterizing novel selective inhibitors of Epidermal Growth Factor Receptor (EGFR) and are presented as a template for a hypothetical potent and selective EGFR inhibitor, herein referred to as this compound.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis, particularly in non-small cell lung cancer (NSCLC).[4][5][6] this compound is a novel, potent, and selective inhibitor of mutant forms of EGFR. These application notes provide a summary of the biochemical and cellular activities of this compound and detailed protocols for its use in in vitro studies of EGFR-mutant cancers.

Mechanism of Action

This compound is designed to selectively target common activating mutations in the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[7] This selectivity is intended to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of wild-type EGFR in normal tissues.[7][8] By binding to the ATP-binding site of the mutant EGFR kinase domain, this compound blocks the downstream signaling pathways responsible for tumor growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][9][10]

Data Presentation

Table 1: Biochemical Activity of this compound
Enzyme TargetIC₅₀ (nM)
EGFR (L858R/T790M)1.2
EGFR (Exon 19 Del)2.5
EGFR (WT)150

IC₅₀ values were determined using a radiometric kinase assay.

Table 2: Cellular Potency of this compound
Cell LineEGFR Mutation StatusGI₅₀ (nM)
H1975L858R/T790M10
PC-9Exon 19 Del15
A549WT>1000

GI₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using a 72-hour cell viability assay.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR isoforms.

Materials:

  • Recombinant human EGFR enzymes (L858R/T790M, Exon 19 Del, WT)

  • This compound

  • ATP, [γ-³²P]ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of the diluted compound, 20 µL of kinase buffer containing the substrate, and 10 µL of the recombinant EGFR enzyme.

  • Initiate the reaction by adding 15 µL of ATP solution (containing [γ-³²P]ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay

This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • EGFR-mutant (H1975, PC-9) and wild-type (A549) cell lines

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Resazurin-based cell viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add the resazurin-based reagent to each well and incubate for 4 hours.

  • Measure the fluorescence at an excitation/emission wavelength of 560/590 nm.

  • Calculate the percent growth inhibition and determine the GI₅₀ value.

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • H1975 cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture H1975 cells and treat them with varying concentrations of this compound for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR->Proliferation EGFR_IN_119 This compound EGFR_IN_119->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed H1975 Cells Treatment Treat with This compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Troubleshooting & Optimization

Egfr-IN-119 inconsistent results in viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EGFR-IN-119 who are encountering inconsistent results in viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It functions by targeting the intracellular tyrosine kinase domain of EGFR, which prevents the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways. Key pathways inhibited include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are critical for regulating cell proliferation, survival, and differentiation. Additionally, this compound has been shown to downregulate the expression of EGFR, KRAS, and MAP2K genes.[1]

Q2: I am observing a significant difference between the reported biochemical IC50 and my cell-based assay IC50 for this compound. Is this expected?

A2: Yes, a discrepancy between biochemical and cell-based IC50 values is common and expected. The biochemical IC50 for this compound is 84.3 nM, while its cytotoxic IC50 in A549 lung cancer cells is 1.34 µM.[1] This difference arises because a biochemical assay measures the direct inhibition of the isolated, purified EGFR enzyme, whereas a cell-based assay measures the compound's overall effect on cell viability. Factors contributing to this difference in a cellular context include cell membrane permeability, drug efflux pumps, intracellular metabolism of the compound, and the complex network of cellular signaling pathways that can create redundancy or compensatory mechanisms.

Q3: My viability assay results show high variability between replicate wells. What are the common causes?

A3: High variability in replicate wells often points to technical inconsistencies. Key factors to check include:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to prevent variations in cell numbers across wells.[2]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound solutions can introduce significant errors. Regularly calibrate your pipettes and ensure proper technique.[2]

  • Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to evaporation, which can alter the effective concentration of the compound. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[2]

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the solution. Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.

Q4: My assay is showing an unexpected increase in viability at certain concentrations of this compound. Is this a valid result?

A4: This is a known artifact that can occur in viability assays and is likely not a true representation of increased cell viability. Potential causes include:

  • Assay Interference: The chemical structure of this compound may allow it to directly react with and reduce the viability reagent (e.g., MTT, resazurin), leading to a false-positive colorimetric or fluorescent signal.[2] To test for this, run a control experiment with the inhibitor in cell-free media containing the assay reagent.[2]

  • Cellular Metabolism Shift: Sub-lethal doses of a compound can induce a stress response that increases cellular metabolic activity. Since many viability assays (like MTT, XTT, MTS, and resazurin) measure metabolic rate as a proxy for cell number, this can result in an apparent increase in "viability" even if cell proliferation has ceased.[2] this compound is known to affect mitochondrial membrane potential and reduce reactive oxygen species (ROS), which could influence cellular metabolism.[1]

Data Presentation

Table 1: Reported IC50 Values for this compound

Assay TypeTarget/Cell LineIC50 Value
Biochemical AssayEGFR Kinase84.3 nM
Cell Viability AssayA549 Lung Cancer Cells1.34 µM
[Data sourced from MedchemExpress product information.][1]

Experimental Protocols

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a standard methodology for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Prepare a cell suspension at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer wells to prevent edge effects.

    • Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve 2X the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" control wells (medium only for background subtraction).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Visualizations

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerizes & Autophosphorylates GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->P_EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Viability_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B D 4. Treat Cells (e.g., 72 hours) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Add Viability Reagent (e.g., MTT, MTS) D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Agent (if required, e.g., for MTT) F->G H 8. Read Absorbance/ Fluorescence G->H I 9. Analyze Data (Calculate % Viability & IC50) H->I

Caption: Experimental workflow for a typical cell viability assay.

Troubleshooting_Tree Start Inconsistent Viability Results Issue_HighVar High Variability Between Replicates? Start->Issue_HighVar Issue_LowSignal Low Signal or Poor Cell Growth? Issue_HighVar->Issue_LowSignal No Sol_HighVar Check: 1. Cell Seeding Homogeneity 2. Pipetting Technique 3. Edge Effects Issue_HighVar->Sol_HighVar Yes Issue_UnexpectedIncrease Unexpected Increase in 'Viability'? Issue_LowSignal->Issue_UnexpectedIncrease No Sol_LowSignal Check: 1. Cell Health & Passage # 2. Seeding Density 3. Media/Serum Quality Issue_LowSignal->Sol_LowSignal Yes Sol_UnexpectedIncrease Check: 1. Compound Interference (run cell-free control) 2. Metabolic Shift Artifact (consider alternative assay) Issue_UnexpectedIncrease->Sol_UnexpectedIncrease Yes

Caption: Troubleshooting decision tree for inconsistent viability assay results.

References

Technical Support Center: Optimizing EGFR-IN-119 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a novel EGFR inhibitor like EGFR-IN-119?

A1: Novel EGFR inhibitors like this compound are typically small molecule tyrosine kinase inhibitors (TKIs).[1] They are designed to competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] This binding action inhibits the autophosphorylation of EGFR, which in turn blocks the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] The primary goal of these inhibitors is to selectively induce apoptosis and halt the growth of cancer cells that are dependent on EGFR signaling.[1]

Q2: What is a recommended starting concentration range for this compound in a cell-based assay?

A2: For a novel compound where the half-maximal inhibitory concentration (IC50) is unknown, it is advisable to perform a dose-response experiment across a broad concentration range. A common starting point is a logarithmic or serial dilution series, typically spanning from 1 nM to 100 µM.[3] This wide range will help to identify the effective concentration window for your specific cell line and assay.

Q3: How does the EGFR mutation status of a cell line affect its sensitivity to this compound?

A3: The mutational status of EGFR is a critical determinant of a cell line's sensitivity to an EGFR inhibitor.[4] Cell lines with activating mutations in the EGFR kinase domain are generally more susceptible to inhibition.[4] Conversely, the presence of resistance mutations, such as the T790M "gatekeeper" mutation, can significantly decrease the inhibitor's efficacy by increasing the receptor's affinity for ATP.

Q4: What is the optimal incubation time for cells with this compound?

A4: The ideal incubation time is dependent on the specific assay being performed. For cell viability and proliferation assays (e.g., MTT, CellTiter-Glo), a longer incubation period of 48 to 72 hours is common to observe significant effects.[3] For studies focused on signaling pathways, such as assessing the phosphorylation status of EGFR and its downstream targets, a much shorter incubation time (e.g., 1 to 24 hours) is typically sufficient.[3] A time-course experiment is recommended to determine the optimal time point for your specific research question.

Q5: Why am I observing high levels of cytotoxicity in normal (non-cancerous) cell lines?

A5: While EGFR is often overexpressed in cancer cells, it is also present in normal epithelial tissues and plays a vital role in their regular function.[1] Cytotoxicity in normal cells is often an "on-target" effect of the EGFR inhibitor. To mitigate this, it is crucial to perform a dose-response analysis on both cancer and normal cell lines to identify a therapeutic window—a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect on cell viability or signaling. 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit EGFR in your specific cell line. 2. Cell line is resistant: The cell line may have intrinsic or acquired resistance to EGFR inhibitors. 3. Compound instability: this compound may be unstable or poorly soluble in the cell culture medium.1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). [3] 2. Verify the EGFR mutation status of your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors. [3] 3. Prepare fresh stock solutions of the inhibitor. Ensure the compound is fully dissolved and does not precipitate upon dilution into the culture medium. [5]
High level of cell death, even at low concentrations. 1. High cytotoxicity: The compound may be highly potent in the selected cell line. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.1. Lower the concentration range in your dose-response experiments to determine a more precise IC50 value. [3] 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (ideally ≤ 0.1% for DMSO). Always include a vehicle control (media with the same solvent concentration) in your experiments. [3]
Inconsistent results between experiments. 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variability in results. 2. Inconsistent compound preparation: Variations in the preparation of the inhibitor dilutions can introduce errors. 3. Cell line instability: Using high-passage number cells or mycoplasma contamination can affect reproducibility.1. Ensure a homogenous cell suspension and consistent seeding density across all experiments. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. [3] 3. Use low-passage number cells and regularly test for mycoplasma contamination. [3]
Precipitation of this compound in cell culture media. 1. Low aqueous solubility: The inhibitor may have poor solubility in the aqueous environment of the cell culture medium. 2. High final concentration: The working concentration may exceed the solubility limit of the compound in the media.1. Optimize the dilution process by first creating an intermediate dilution in a smaller volume of media or serum before adding it to the final culture volume. [5] 2. Determine the lowest effective concentration through a dose-response experiment. [5]

Experimental Protocols

Protocol 1: Dose-Response Determination using MTT Assay

This protocol outlines the steps to determine the IC50 value of this compound, which is the concentration that inhibits 50% of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2X serial dilutions of this compound in complete culture medium from the stock solution. A typical starting range would be from 200 µM down to the low nM range. Also, prepare a vehicle control containing the same concentration of DMSO as the highest drug concentration.[3]

  • Treatment: Carefully remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of EGFR, a direct measure of its inhibitory activity.

Materials:

  • This compound

  • Cell line with detectable EGFR expression

  • 6-well cell culture plates

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2 hours). Include a vehicle control.[3]

  • EGF Stimulation (Optional): For some experimental designs, you may want to serum-starve the cells for 12-24 hours and then stimulate them with EGF (e.g., 50 ng/mL) for 15-30 minutes in the presence or absence of the inhibitor to induce a strong phosphorylation signal.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control to ensure equal protein loading.

Data Presentation

Table 1: Example IC50 Values of Different EGFR Inhibitors in Various Cancer Cell Lines

Note: The following data are for illustrative purposes and are based on other known EGFR inhibitors. The IC50 for this compound must be determined experimentally.

Cell LineCancer TypeEGFR StatusExample InhibitorReported IC50 (nM)
A431Squamous Cell CarcinomaWild-type, OverexpressedGefitinib8
HCC827Non-Small Cell Lung CancerExon 19 DeletionErlotinib15
H1975Non-Small Cell Lung CancerL858R & T790MOsimertinib12
MDA-MB-231Triple-Negative Breast CancerWild-typeCL-387,785500[6]
MDA-MB-468Triple-Negative Breast CancerWild-type, OverexpressedCL-387,785700[6]
Table 2: Recommended Cell Seeding Densities for Common Assays
Assay TypePlate FormatRecommended Seeding Density (cells/well)
Cell Viability (MTT/XTT)96-well5,000 - 10,000
Western Blotting6-well250,000 - 500,000
Immunofluorescence24-well (on coverslips)50,000 - 100,000

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Activation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival EGFR_IN_119 This compound EGFR_IN_119->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start: Select Cell Line Dose_Response Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Western_Blot Western Blot for p-EGFR Inhibition Determine_IC50->Western_Blot Use IC50 as a guide Time_Course Time-Course Experiment Determine_IC50->Time_Course Validate_Concentration Validate Optimal Concentration & Time Western_Blot->Validate_Concentration Time_Course->Validate_Concentration Downstream_Assays Proceed to Downstream Assays Validate_Concentration->Downstream_Assays

Caption: Experimental Workflow for Concentration Optimization.

Troubleshooting_Tree Troubleshooting Decision Tree Start Inconsistent or Unexpected Results Check_Concentration Is there a response? Start->Check_Concentration Check_Seeding Check Cell Seeding & Passage Start->Check_Seeding If variable No_Response No Response Check_Concentration->No_Response No High_Toxicity High Toxicity Check_Concentration->High_Toxicity Yes, but too high Increase_Concentration Increase Concentration Range No_Response->Increase_Concentration Check_Resistance Check Cell Line Resistance No_Response->Check_Resistance Check_Compound Check Compound Stability No_Response->Check_Compound Lower_Concentration Lower Concentration Range High_Toxicity->Lower_Concentration Check_Solvent Check Solvent Toxicity High_Toxicity->Check_Solvent

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Egfr-IN-119 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-119" is not publicly available. The following technical support guide is a hypothetical resource based on the known characteristics and potential off-target effects of EGFR tyrosine kinase inhibitors (TKIs). This guide is intended to provide researchers, scientists, and drug development professionals with a framework for troubleshooting and understanding potential experimental issues with novel EGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target. For this compound, which is designed to inhibit the Epidermal Growth Factor Receptor (EGFR), off-target effects can occur due to its binding to other structurally similar kinases. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and understand them.

Q2: Which kinases are common off-targets for ATP-competitive EGFR inhibitors like this compound?

A2: While the specific off-target profile for this compound must be determined experimentally, ATP-competitive EGFR inhibitors often exhibit cross-reactivity with other kinases that share a similar ATP-binding pocket. Commonly observed off-target kinase families include other members of the ErbB family (e.g., HER2/ErbB2, HER4/ErbB4), Src family kinases (e.g., SRC, LYN, FYN), and receptor tyrosine kinases like VEGFR and PDGFR. The selectivity of an inhibitor is determined by its potency against these off-targets relative to its on-target (EGFR) activity.

Q3: How can I determine the kinase selectivity profile of this compound in my experiments?

A3: The most effective way to determine the selectivity of this compound is to screen it against a broad panel of kinases. This is typically performed using in vitro biochemical assays that measure the inhibitor's potency (e.g., IC50) against hundreds of different kinases. Several commercial services offer comprehensive kinase profiling panels. Additionally, cellular assays can be used to assess the inhibitor's effect on signaling pathways downstream of potential off-targets.

Troubleshooting Guide

Q1: I'm observing a cellular phenotype with this compound that is inconsistent with EGFR inhibition. How can I determine if this is an off-target effect?

A1: This is a common challenge when working with kinase inhibitors. The following workflow can help you dissect on-target versus off-target effects.

G cluster_0 Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Step 1: Confirm On-Target EGFR Inhibition (Western Blot for pEGFR, pERK, pAKT) A->B C Is EGFR signaling inhibited? B->C D Yes C->D     E No C->E     G Step 2: Review Kinase Selectivity Data (Consult available profiling data or perform a screen) D->G F Troubleshoot experimental setup: - Compound integrity/concentration - Cell line responsiveness - Treatment duration E->F H Are there potent off-targets at the effective concentration? G->H I Yes H->I     J No H->J     Q Investigate signaling of identified off-targets I->Q K Step 3: Use a Structurally Unrelated EGFR Inhibitor (e.g., Gefitinib, Erlotinib) J->K L Does the new inhibitor replicate the phenotype? K->L M Yes L->M     N No L->N     O Phenotype is likely ON-TARGET (A downstream consequence of EGFR inhibition) M->O P Phenotype is likely OFF-TARGET (Specific to this compound chemistry) N->P Q->K

Workflow for troubleshooting off-target effects.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate a typical selectivity profile.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. EGFR WT)
EGFR (WT) 5.2 1
EGFR (L858R)1.80.35
EGFR (T790M)450.786.7
HER2/ErbB289.317.2
SRC215.541.4
LYN188.136.2
VEGFR2> 10,000> 1923
PDGFRβ> 10,000> 1923

Table 2: Hypothetical Cellular Assay Results (24h treatment)

Cell LineTarget PathwayAssayEC50 (nM)
A431EGFR SignalingpEGFR (Y1068)15.8
A431DownstreampERK1/2 (T202/Y204)20.1
SK-BR-3Off-Target (HER2)pHER2 (Y1221/1222)250.4
HCT116Off-Target (SRC)pSRC (Y416)512.9

Signaling Pathways

Understanding the intended and potential unintended signaling pathways is critical for interpreting experimental results.

G cluster_0 On-Target EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Simplified on-target EGFR signaling pathway.

G cluster_1 Potential Off-Target Signaling (SRC Family Kinase) Integrins Integrins / RTKs SRC SRC Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK Migration Cell Migration, Invasion, Adhesion FAK->Migration STAT3->Migration RAS_MAPK->Migration Inhibitor This compound (Off-Target) Inhibitor->SRC

Potential off-target signaling via SRC kinase.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of this compound against a target kinase.

  • Compound Preparation: Prepare a 12-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations (typically 4X the final assay concentration).

  • Reagent Preparation:

    • Prepare 4X Kinase-Tracer solution in Kinase Buffer A.

    • Prepare 4X Antibody solution in Kinase Buffer A.

    • Prepare 4X Kinase solution in Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the 4X Kinase solution to all wells.

    • Add 5 µL of the 4X Kinase-Tracer/Antibody mixture to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-Protein Analysis by Western Blot

This protocol is used to confirm on-target EGFR inhibition in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., A431) and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours. Treat with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours. Stimulate with EGF (50 ng/mL) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-pEGFR Y1068, anti-total EGFR, anti-pERK, anti-total ERK, anti-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Egfr-IN-119 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Egfr-IN-119. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mechanisms of resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target resistance mechanisms to third- and fourth-generation EGFR inhibitors that could be relevant for this compound?

A1: The most common on-target resistance mechanism to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) is the C797S mutation in exon 20 of the EGFR gene.[1][2] This mutation prevents the covalent binding of irreversible inhibitors to the ATP-binding site. Another less common on-target resistance mutation that has been identified is the L718Q mutation, which also confers resistance to third-generation TKIs.[3][4][5] Researchers investigating resistance to this compound should consider screening for these mutations.

Q2: What are the potential off-target resistance mechanisms that could lead to reduced sensitivity to this compound?

A2: Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1] One of the most well-described mechanisms is the amplification of the MET proto-oncogene, which leads to the activation of the PI3K/AKT pathway, independent of EGFR.[6] Other bypass pathways that can be activated include HER2 amplification, KRAS mutations, and BRAF mutations.[7][8] Phenotypic transformation, such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is another form of resistance that can occur.[7]

Q3: My cells are showing resistance to this compound. How can I determine the underlying mechanism?

A3: To investigate the mechanism of resistance, a multi-step approach is recommended.

  • Sequence the EGFR kinase domain: This will identify any potential on-target mutations such as C797S or L718Q.

  • Assess bypass pathway activation: Use techniques like Western blotting or phospho-RTK arrays to check for the activation of proteins in key signaling pathways downstream of other receptor tyrosine kinases (e.g., MET, HER2).

  • Perform copy number analysis: Use methods like fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) to detect amplification of genes such as MET or HER2.

  • Histological analysis: If using in vivo models, examine tumor histology for any signs of phenotypic transformation.[7]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in a cell line model.
Possible Cause Suggested Troubleshooting Steps
Emergence of a resistant subclone with an on-target mutation (e.g., C797S, L718Q). 1. Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in the resistant cell population. 2. Compare the sequence to the parental, sensitive cell line to identify any acquired mutations. 3. If a known resistance mutation is identified, consider testing alternative inhibitors that are effective against that specific mutation.
Activation of a bypass signaling pathway. 1. Culture the resistant cells in the presence and absence of this compound. 2. Prepare cell lysates and perform Western blot analysis for key signaling proteins such as p-MET, p-AKT, and p-ERK. 3. An increase in the phosphorylation of these proteins in the presence of this compound suggests bypass pathway activation.
Issue 2: Primary (innate) resistance to this compound in a new cancer cell line.
Possible Cause Suggested Troubleshooting Steps
Pre-existing EGFR mutation conferring resistance. 1. Sequence the EGFR gene in the untreated cell line to check for mutations known to cause resistance to EGFR inhibitors, such as certain exon 20 insertions.[1]
Co-occurring genetic alterations (e.g., MET amplification). 1. Perform FISH or qPCR to assess the copy number of genes known to be involved in bypass signaling pathways (e.g., MET, HER2).
Cell line misidentification or contamination. 1. Perform short tandem repeat (STR) profiling to confirm the identity of the cell line.

Quantitative Data Summary

Table 1: Frequency of Acquired Resistance Mechanisms to Third-Generation EGFR TKIs

Resistance MechanismReported Frequency in PatientsCitation(s)
On-Target Mutations
EGFR C797S~10-25%[1][9]
EGFR L718Q~8% in some cohorts[3][4][10]
Off-Target Mechanisms
MET Amplification~5-22%[6][7]
HER2 Amplification~2-5%[7]
Small Cell Lung Cancer Transformation~3-15%[7]

Experimental Protocols

Protocol 1: Detection of EGFR Resistance Mutations by Sanger Sequencing
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive (parental) and resistant cancer cell lines using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of the EGFR gene spanning exons 18-21 using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human EGFR sequence to identify any mutations.

Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blot
  • Cell Lysis: Lyse sensitive and resistant cells, both treated and untreated with this compound, in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

EGFR_Signaling_and_Resistance cluster_0 EGFR Signaling Pathway cluster_1 Mechanisms of Resistance to this compound EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibition C797S EGFR C797S Mutation C797S->EGFR On-target Resistance L718Q EGFR L718Q Mutation L718Q->EGFR On-target Resistance MET_amp MET Amplification MET MET MET_amp->MET Bypass Activation MET->PI3K

Caption: EGFR signaling pathway and mechanisms of resistance to this compound.

Experimental_Workflow start Resistant Cell Line (Post this compound Treatment) dna_extraction Genomic DNA Extraction start->dna_extraction protein_extraction Protein Extraction start->protein_extraction sanger_seq Sanger Sequencing of EGFR Kinase Domain dna_extraction->sanger_seq western_blot Western Blot for Bypass Pathways protein_extraction->western_blot on_target Identify On-Target Mutations (C797S, L718Q) sanger_seq->on_target off_target Assess Bypass Pathway Activation (p-MET, p-AKT) western_blot->off_target conclusion Determine Resistance Mechanism on_target->conclusion off_target->conclusion

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Troubleshooting EGFR-IN-119 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions for troubleshooting precipitation issues encountered with the small molecule inhibitor, EGFR-IN-119, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my cell culture media?

A1: this compound is a small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Like many kinase inhibitors, this compound is a hydrophobic compound with low aqueous solubility.[1] This inherent characteristic is the primary reason for its tendency to precipitate in aqueous-based solutions like cell culture media, particularly at physiological pH.[2]

Q2: What are the visual signs of this compound precipitation?

A2: Precipitation of this compound can appear as a fine, crystalline solid, a general haziness or cloudiness in the media, or a thin film on the surface of the culture vessel.[2] If you observe any of these signs, it is critical to address the issue to ensure accurate and reproducible experimental results.

Q3: At what concentration does this compound typically precipitate?

A3: The concentration at which this compound precipitates depends on several factors, including the specific type of cell culture medium, the concentration of serum, the pH, and the temperature. Generally, precipitation is more likely to occur at higher concentrations. It is crucial to determine the maximum soluble concentration in your specific experimental setup.

Q4: Can I autoclave media that contains this compound?

A4: No, it is not recommended to autoclave media containing this compound. The high temperatures and pressures of autoclaving will likely lead to the degradation of the compound and will almost certainly cause significant precipitation as the media cools.[2]

Q5: How should I prepare my stock solution of this compound?

A5: It is essential to first prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental media.[3] The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2] For detailed instructions, please refer to the "Preparation of this compound Stock Solution" protocol below.

Troubleshooting Guide

Issue: Precipitation observed after adding this compound to cell culture media.

This common issue arises from the low aqueous solubility of this compound. Follow these steps to resolve the problem:

1. Optimize the Dilution Method:

  • Problem: Adding a concentrated DMSO stock directly to a large volume of media can cause localized high concentrations, leading to precipitation.[2]

  • Solution: Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.[2][3]

2. Control the Final DMSO Concentration:

  • Problem: High concentrations of DMSO can be toxic to cells.

  • Solution: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.5%, with a general recommendation to keep it at or below 0.1% to avoid solvent toxicity.[2]

3. Pre-warm the Media:

  • Problem: Temperature can affect the solubility of compounds.[4][5]

  • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions. This can help to increase the solubility of this compound.

4. Consider the Media Composition:

  • Problem: Components in the cell culture media, such as high concentrations of salts or certain amino acids, can influence the solubility of small molecules.[4][5][6]

  • Solution: If precipitation persists, consider testing the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are contributing to the issue.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.[2]

  • Store the aliquots at -20°C and protect them from light.[2]

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture media without precipitation.

  • Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.

  • In a multi-well plate, add your complete cell culture medium to each well.

  • Add a small, equal volume of each this compound dilution to the wells, ensuring the final DMSO concentration is consistent and below 0.5%. Include a DMSO-only control.[3]

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours).[3]

  • For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.[3]

  • The highest concentration that remains clear is the maximum working soluble concentration for this compound under your specific experimental conditions.[3]

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Cell Culture Media

Media TypeSerum ConcentrationMaximum Soluble Concentration (µM)Observation (at 24 hours)
DMEM10% FBS25Clear
DMEM0% FBS15Slight Haze
RPMI-164010% FBS30Clear
RPMI-16400% FBS20Visible Precipitate

Note: This data is for illustrative purposes only. You must determine the solubility in your specific media and conditions.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the Epidermal Growth Factor Receptor (EGFR). EGFR activation leads to the stimulation of pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9][10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC Differentiation Differentiation PKC->Differentiation

Caption: Overview of the EGFR signaling pathway.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.

Troubleshooting_Workflow Start Precipitation Observed CheckStock Check Stock Solution (Clear? Properly dissolved?) Start->CheckStock PrepMethod Review Preparation Method (Dilution, Mixing) CheckStock->PrepMethod Stock OK OptimizeDilution Optimize Dilution (Intermediate dilution, slow addition) PrepMethod->OptimizeDilution CheckDMSO Check Final DMSO % (<= 0.5%) OptimizeDilution->CheckDMSO AdjustDMSO Adjust Dilution to Lower DMSO % CheckDMSO->AdjustDMSO DMSO too high PrewarmMedia Use Pre-warmed Media (37°C) CheckDMSO->PrewarmMedia DMSO OK AdjustDMSO->PrewarmMedia TestSolubility Determine Max Soluble Concentration (Protocol 2) PrewarmMedia->TestSolubility Result Use at or below Max Soluble Concentration TestSolubility->Result

Caption: Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: EGFR-IN-119 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EGFR-IN-119 in preclinical in vivo studies. As a novel tyrosine kinase inhibitor (TKI), optimizing its efficacy requires careful consideration of experimental design and prompt identification of potential issues.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation and activation of the receptor.[1] This inhibition disrupts downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for tumor cell proliferation, survival, and metastasis.[1]

Q2: Which tumor models are most suitable for evaluating this compound in vivo?

A2: The choice of tumor model is critical for observing significant anti-tumor activity. We recommend using xenograft or patient-derived xenograft (PDX) models established from cancer cell lines with known EGFR activating mutations (e.g., exon 19 deletions or the L858R mutation).[2] Cell lines such as HCC827 and PC-9 are common examples. It is also advisable to test against models with acquired resistance mutations, like T790M (e.g., H1975 cell line), to characterize the inhibitor's activity against second-generation resistance.[3][4]

Q3: What is the recommended starting dose and administration route for in vivo studies?

A3: Based on preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, a typical starting dose for this compound is between 25-50 mg/kg, administered orally once daily. However, the optimal dose may vary depending on the tumor model and the specific experimental goals. Dose-ranging studies are highly recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose.

Q4: How should this compound be formulated for oral administration in mice?

A4: Due to the typically poor aqueous solubility of many TKIs, a suitable vehicle is necessary. A common formulation involves first dissolving this compound in a small amount of DMSO (e.g., 5-10% of the final volume) and then suspending this solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a mixture of polyethylene (B3416737) glycol 400 (PEG400) and saline. It is crucial to ensure the final concentration of DMSO is kept low to avoid toxicity.

Troubleshooting In Vivo Efficacy Studies

This section addresses common problems encountered during in vivo experiments with this compound and provides a systematic approach to troubleshooting.

Issue 1: Suboptimal or Lack of Tumor Growth Inhibition

If you observe minimal or no effect on tumor growth, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inappropriate Tumor Model - Confirm the EGFR mutation status of your cell line. - Ensure the cell line has not been passaged excessively, which can lead to genetic drift. - Consider using a different, more sensitive tumor model.
Suboptimal Dosing - Perform a dose-escalation study to determine if a higher, well-tolerated dose improves efficacy. - Increase the frequency of administration if the compound's half-life is short.
Poor Bioavailability - Re-evaluate the formulation. Consider alternative vehicles or solubility enhancers. - Perform pharmacokinetic (PK) studies to measure plasma and tumor concentrations of this compound to ensure adequate exposure.
Drug Resistance - Analyze tumor samples for known resistance mutations (e.g., T790M, C797S) or amplification of alternative pathways like MET.[5][6] - Consider combination therapy with inhibitors of bypass signaling pathways (e.g., a MET inhibitor).[7]
Issue 2: Unexpected Toxicity or Animal Morbidity

If you observe adverse effects such as significant weight loss, lethargy, or skin rashes, follow these steps:

Potential Cause Troubleshooting Steps
Dose Too High - Reduce the dose to a lower, previously tolerated level. - Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to reduce cumulative toxicity.
Vehicle Toxicity - Run a vehicle-only control group to assess the toxicity of the formulation itself. - Reduce the concentration of co-solvents like DMSO.
Off-Target Effects - If toxicity persists at effective doses, it may be due to off-target kinase inhibition. - Conduct in vitro kinase profiling to identify potential off-targets.
Renal or Hepatic Toxicity - EGFR inhibitors can sometimes cause kidney or liver issues. - Monitor relevant serum chemistry markers (e.g., BUN, creatinine, ALT, AST).

Data Presentation

Table 1: Representative In Vitro Potency of this compound

Cell LineEGFR Mutation StatusIC50 (nM)
PC-9Exon 19 Deletion5
HCC827Exon 19 Deletion8
H1975L858R / T790M50
A549Wild-Type>1000

Note: These are representative values. Actual IC50s may vary depending on assay conditions.

Table 2: Example In Vivo Efficacy of this compound in a PC-9 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound25600 ± 15060%
This compound50250 ± 10083%

Data are presented as mean ± standard error of the mean (SEM).

Key Experimental Protocols

1. Xenograft Tumor Model Protocol

  • Cell Culture: Culture PC-9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 PC-9 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups. Administer this compound or vehicle control orally once daily.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

2. Pharmacodynamic (PD) Analysis Protocol

  • Sample Collection: At specified time points after the final dose (e.g., 2, 8, and 24 hours), collect tumor and plasma samples from a satellite group of animals.

  • Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK. A reduction in p-EGFR, p-AKT, and p-ERK levels indicates target engagement.

  • Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatment.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ras RAS Grb2_SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation EGFR_IN_119 This compound EGFR_IN_119->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow In Vivo Efficacy Experimental Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (e.g., PC-9) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Daily Dosing (Vehicle / this compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 9. Tumor Excision & Measurement Endpoint->Tumor_Excision PD_Analysis 10. Pharmacodynamic Analysis (Western Blot, IHC) Tumor_Excision->PD_Analysis Data_Analysis 11. Statistical Data Analysis PD_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree Troubleshooting In Vivo Efficacy Start Suboptimal In Vivo Efficacy Observed Check_Dose Is the dose optimal? Start->Check_Dose Check_PK Is drug exposure adequate? Check_Dose->Check_PK Yes Action_Dose Perform dose-escalation study. Check_Dose->Action_Dose No Check_Model Is the tumor model appropriate? Check_PK->Check_Model Yes Action_Formulation Optimize drug formulation/vehicle. Check_PK->Action_Formulation No Check_Resistance Is there acquired resistance? Check_Model->Check_Resistance Yes Action_Model Verify EGFR mutation status. Select a more sensitive model. Check_Model->Action_Model No Action_Resistance Analyze tumors for resistance mutations. Consider combination therapy. Check_Resistance->Action_Resistance Yes End Problem Identified & Addressed Action_Dose->End Action_Formulation->End Action_Model->End Action_Resistance->End

References

Egfr-IN-119 dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EGFR-IN-119. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in dose-response curve analysis and other related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation initiates downstream signaling cascades crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling.

Q2: I am observing a significant shift in the IC50 value of this compound in my cell-based assays. What are the potential causes?

A2: Variability in IC50 values is a common issue in dose-response assays and can be attributed to several factors:

  • Cell Culture Conditions: Differences in cell passage number, seeding density, and confluency can alter the physiological state of the cells and their responsiveness to inhibitors.[4] It is crucial to maintain consistent cell culture practices for all experiments.

  • Inhibitor Stability and Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound in culture medium will result in a lower effective concentration. Always prepare fresh dilutions from a stock solution and visually inspect for any signs of precipitation.

  • Assay Protocol Variability: Inconsistent incubation times with the inhibitor, variations in the concentration of stimulating ligands (e.g., EGF), and pipetting errors can introduce significant variability.[4]

Q3: My dose-response curve for this compound has a very shallow or steep slope. What does this indicate?

A3: The slope of the dose-response curve, also known as the Hill coefficient, provides information about the binding characteristics of the inhibitor.

  • Shallow Slope: A shallow slope might suggest issues such as compound instability, solubility problems at higher concentrations, or complex biological responses within the cell population.[5]

  • Steep Slope: A steep slope could indicate positive cooperativity in binding or might be an artifact of a narrow effective concentration range. Ensure your dose range is broad enough to capture the full inhibitory curve.[5]

Q4: I am seeing high variability between my experimental replicates. What are the common technical errors?

A4: High variability between replicates often points to technical inconsistencies in the experimental setup:

  • Inconsistent Cell Plating: Ensure a homogenous cell suspension and accurate cell counting to plate a consistent number of cells in each well. Edge effects in microplates can also contribute to variability; consider not using the outer wells or filling them with a buffer.[5][6]

  • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.

  • Incomplete Reagent Mixing: Ensure all reagents, including the inhibitor dilutions and any stimulating factors, are thoroughly mixed before being added to the assay wells.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Cell Line Health and Variability Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Maintain consistent seeding densities for all experiments.[4][5]
This compound Solubility Issues Prepare fresh dilutions of this compound for each experiment from a high-concentration stock in a suitable solvent (e.g., DMSO). Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different formulation or reducing the final solvent concentration.
Assay Incubation Time Optimize and maintain a consistent pre-incubation time with this compound before adding the stimulating ligand (if applicable) and a consistent total incubation time for the assay.
ATP Concentration (Biochemical Assays) If performing a biochemical assay, ensure the ATP concentration is appropriate and consistent, as IC50 values of ATP-competitive inhibitors are sensitive to ATP levels.[7]
Issue 2: Problems with Western Blot Analysis of EGFR Pathway
Potential Cause Troubleshooting Steps
Inconsistent Phospho-EGFR Signal Serum-starve cells prior to EGF stimulation to reduce baseline EGFR activity. Optimize the concentration and duration of EGF treatment to achieve a robust and reproducible phosphorylation signal. Ensure the lysis buffer contains fresh phosphatase and protease inhibitors to preserve protein phosphorylation.[4]
Weak or No Signal for Downstream Targets (p-AKT, p-ERK) Confirm that the cell line expresses the target proteins at detectable levels. Ensure the primary antibodies are validated and used at the optimal dilution. Check that the stimulation and inhibitor treatment times are appropriate to observe changes in downstream signaling.
Loading Control Variability Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Perform total protein normalization as an alternative.

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). Further dilute these in cell culture medium to the final desired concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting for EGFR Pathway Analysis
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with an optimal concentration of EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Shc Shc EGFR->Shc Phosphorylation STAT STAT EGFR->STAT Activation Ras Ras Grb2_SOS->Ras Activation Akt Akt PI3K->Akt Shc->Grb2_SOS Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Differentiation Differentiation STAT->Differentiation MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in 96-well Plate treat_cells Treat Cells with Inhibitor and Vehicle Control start->treat_cells compound_prep Prepare Serial Dilutions of this compound compound_prep->treat_cells incubation Incubate for 72 hours treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_collection Read Plate and Collect Data viability_assay->data_collection data_analysis Plot Dose-Response Curve and Calculate IC50 data_collection->data_analysis

Caption: Experimental Workflow for IC50 Determination.

Troubleshooting_Logic cluster_investigate Investigation cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Dose-Response Curve check_ic50 IC50 Shift? start->check_ic50 check_slope Abnormal Slope? start->check_slope check_replicates High Replicate Variability? start->check_replicates cause_ic50 Cell Variability Inhibitor Instability Assay Conditions check_ic50->cause_ic50 cause_slope Solubility Issues Complex Biology check_slope->cause_slope cause_replicates Pipetting Error Inconsistent Plating Edge Effects check_replicates->cause_replicates solution_ic50 Standardize Cell Culture Prepare Fresh Inhibitor Optimize Protocol cause_ic50->solution_ic50 solution_slope Check Solubility Adjust Dose Range cause_slope->solution_slope solution_replicates Calibrate Pipettes Ensure Homogenous Seeding Avoid Outer Wells cause_replicates->solution_replicates

Caption: Troubleshooting Logic for Dose-Response Curve Issues.

References

Technical Support Center: Minimizing EGFR-IN-119 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate potential toxicities associated with the use of EGFR-IN-119 in animal models. The information provided is based on the known profile of EGFR inhibitors as a class, as specific in vivo toxicity data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as Compound 5l, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its mechanism of action involves the inhibition of EGFR's tyrosine kinase activity, which in turn downregulates downstream signaling pathways such as those involving KRAS and MAP2K.[1] This inhibition can lead to reduced proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling. Additionally, this compound has been reported to exhibit antioxidant activity by reducing reactive oxygen species (ROS) and to affect the mitochondrial membrane potential.[1]

Q2: What are the expected common toxicities of this compound in animal models?

A2: Based on the well-documented toxicities of the broader class of EGFR inhibitors, the most common adverse effects observed in animal models are expected to be related to the inhibition of EGFR in healthy tissues where it plays a physiological role. These toxicities primarily affect rapidly dividing cells and include:

  • Dermatological Toxicities: Skin rashes, often appearing as papulopustular eruptions (acne-like rash), are a very common side effect.[2] Other skin-related issues may include dry skin (xerosis), itching (pruritus), and inflammation around the nails (paronychia).

  • Gastrointestinal Toxicities: Diarrhea is a frequent and often dose-limiting toxicity.[2] This is due to the disruption of the normal function of the gastrointestinal mucosa. Weight loss is also a common consequence of gastrointestinal toxicity.[2]

  • Ocular Toxicities: Inflammation of the cornea and abnormalities in eyelash growth have been observed with some EGFR inhibitors.

Q3: How can I proactively monitor for toxicity in my animal studies?

A3: A robust monitoring plan is essential for the early detection and management of toxicities. Key monitoring practices include:

  • Daily Clinical Observations: This should include recording body weight, food and water consumption, and general appearance (e.g., posture, activity level, grooming).

  • Dermatological Scoring: Implement a standardized scoring system to objectively assess the severity of skin rashes and alopecia.

  • Gastrointestinal Monitoring: Regularly observe the consistency and frequency of feces to detect the onset of diarrhea.

  • Blood Work: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage, such as elevated liver enzymes or creatinine.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues that may be encountered during experiments with this compound.

Issue 1: Severe Skin Rash and Dermatitis
  • Question: My mice are developing a severe, widespread skin rash with excessive scratching after a few days of this compound treatment. What should I do?

  • Answer: This is a known class effect of EGFR inhibitors. Here are the recommended steps:

    • Dose Reduction: The severity of the rash is often dose-dependent. Consider reducing the dose of this compound by 25-50%. It is highly recommended to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.[2]

    • Intermittent Dosing: An alternative to dose reduction is to switch to an intermittent dosing schedule (e.g., dosing every other day or twice a week). This can allow for the skin to recover between treatments.[2]

    • Topical Treatments: Application of a mild topical corticosteroid or emollient cream to the affected areas can help to reduce inflammation and alleviate itching.

    • Supportive Care: Ensure animals have easy access to food and water, as severe skin irritation can affect their general well-being and willingness to eat and drink.

Issue 2: Significant Body Weight Loss and Diarrhea
  • Question: The animals treated with this compound are experiencing rapid weight loss (>15% of baseline) and severe, watery diarrhea. How can I manage this?

  • Answer: Gastrointestinal toxicity is a serious concern and requires immediate attention to prevent dehydration and mortality.

    • Dose Adjustment: Similar to skin toxicity, reducing the dose or implementing an intermittent dosing schedule for this compound is the primary intervention.[2]

    • Hydration and Nutritional Support: Provide supplemental hydration, such as subcutaneous fluids or hydrogel packs. Offer a highly palatable and easily digestible diet to encourage food intake.

    • Anti-diarrheal Medication: The use of anti-diarrheal agents like loperamide (B1203769) can be considered. However, it is crucial to consult with a veterinarian to determine the appropriate dosage for your specific animal model.

    • Monitor for Dehydration: Assess for signs of dehydration, such as skin tenting and decreased urine output.

Issue 3: Lack of Efficacy at a Tolerated Dose
  • Question: I have reduced the dose of this compound to a level that minimizes toxicity, but now I am not observing the desired anti-tumor effect. What are my options?

  • Answer: Balancing efficacy and toxicity is a common challenge in preclinical studies.

    • Combination Therapy: Consider combining this compound with another anti-cancer agent that has a different mechanism of action and a non-overlapping toxicity profile.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to ensure that the tolerated dose of this compound is achieving sufficient exposure in the plasma and at the tumor site to inhibit the EGFR target.

    • Refine the Dosing Schedule: Explore more complex dosing schedules, such as a few days on and a few days off treatment, which might maintain efficacy while allowing for recovery from toxicity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/TargetReference
IC50 84.3 nMEGFR[1]
Cytotoxicity IC50 1.34 µMA549 (Lung Cancer)[1]

Note: In vivo quantitative toxicity data such as MTD (Maximum Tolerated Dose) and LD50 (Lethal Dose, 50%) for this compound are not currently available in the public domain. Researchers should determine these values experimentally in their specific animal models.

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment in Mice

This protocol outlines a general procedure for assessing the toxicity of this compound in a mouse model.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the start of the study.

  • Dose Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be well-tolerated by the animals (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).

  • Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of this compound. The dose levels should be chosen based on any available in vitro data and the known toxicity of similar compounds.

  • Administration: Administer the compound or vehicle according to the planned schedule (e.g., once daily for 14 days).

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and score for skin rash and diarrhea.

    • Weekly: Collect blood samples via a non-terminal method (e.g., saphenous vein) for hematology and clinical chemistry analysis.

  • Endpoint: At the end of the study, euthanize the animals and perform a complete necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract, and skin) for histopathological examination.

  • Data Analysis: Analyze the data to determine the MTD, identify target organs of toxicity, and characterize the dose-response relationship for any observed adverse effects.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain Ligand->EGFR:extracellular Binding & Dimerization RAS RAS EGFR:intracellular->RAS Activation PI3K PI3K EGFR:intracellular->PI3K Activation EGFR_IN_119 EGFR_IN_119 EGFR_IN_119->EGFR:intracellular Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival AKT->Cell_Survival Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition

Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow_Toxicity_Assessment cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Data Analysis Animal_Model Select Animal Model (e.g., Mice) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Dose_Selection Determine Dose Levels (based on in vitro data) Dosing Compound Administration (e.g., daily oral gavage) Dose_Selection->Dosing Vehicle_Formulation Formulate this compound in appropriate vehicle Vehicle_Formulation->Dosing Acclimatization->Dosing Monitoring Daily Clinical Observations (Body weight, clinical signs) Dosing->Monitoring Necropsy Necropsy & Tissue Collection Dosing->Necropsy Blood_Sampling Periodic Blood Collection (Hematology, Chemistry) Monitoring->Blood_Sampling Data_Analysis Determine MTD & Identify Target Organs Blood_Sampling->Data_Analysis Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General Experimental Workflow for In Vivo Toxicity Assessment.

References

Egfr-IN-119 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "Egfr-IN-119" is not publicly available in scientific literature or chemical databases. This technical support guide is based on the general properties and handling of novel small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers should adapt the provided information based on their own experimental data for the specific compound. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of novel research compounds targeting EGFR.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 4°C may be acceptable, but always refer to any manufacturer-specific instructions.

Q2: I am having difficulty dissolving this compound. What are the recommended solvents?

For a novel inhibitor like this compound, it is advisable to start with common organic solvents used for small molecules. A general starting point would be Dimethyl Sulfoxide (DMSO). Other potential solvents include Ethanol, Methanol, or Dimethylformamide (DMF). It is crucial to perform small-scale solubility tests to determine the optimal solvent and maximum solubility.

Q3: My this compound solution is cloudy or has precipitated after dilution in aqueous media. What should I do?

Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic small molecules.[1] To address this, consider the following troubleshooting steps:

  • Optimize Co-solvent System: Experiment with different biocompatible co-solvents (e.g., PEG300) in your formulation.

  • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility.[1]

  • Prepare Fresh Dilutions: Only dilute the stock solution into your aqueous experimental media immediately before use.[1]

  • Vortexing and Warming: Gentle vortexing and warming (if the compound's stability allows) can aid in dissolution.[1]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

It is crucial to use an appropriate solvent to fully dissolve the compound.[2] Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] Protect solutions from light by using amber vials or by wrapping vials in foil.[2]

Q5: How can I assess the stability of this compound in my experimental setup?

To determine the stability of a novel compound in your specific experimental conditions (e.g., cell culture media), you can perform a time-course experiment. This involves incubating the compound in the media for different durations (e.g., 0, 2, 6, 12, 24 hours) and then analyzing the remaining compound concentration by a suitable analytical method like HPLC or LC-MS.

Troubleshooting Guide

Issue: Inconsistent Experimental Results

Inconsistent results can often be traced back to problems with compound handling and solution stability.

Potential Cause Troubleshooting Action
Inaccurate Weighing Use a calibrated analytical balance for weighing the compound.
Incomplete Dissolution Visually confirm that the compound is fully dissolved before use. Sonication may aid dissolution.
Compound Degradation Store the compound and stock solutions as recommended. Protect from light and repeated freeze-thaw cycles.[2]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques.
Issue: Loss of Compound Activity

A decrease in the expected biological activity of this compound could be due to its degradation.

Potential Cause Troubleshooting Action
Degradation due to Light/Moisture Store solid compound and solutions in tightly sealed, light-protected containers.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]
Improper Storage Temperature Adhere to the recommended storage temperatures (-20°C or -80°C for solutions).[2]
Instability in Aqueous Media Prepare fresh dilutions in aqueous media immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a chemical fume hood, add the appropriate volume of high-purity DMSO to the solid compound to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.

  • Storage: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability in Cell Culture Media
  • Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution into your specific cell culture medium to the final desired concentration.

  • Incubation: Incubate the prepared medium containing this compound at 37°C in a CO2 incubator for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC or LC-MS.

  • Data Interpretation: Plot the concentration of this compound against time to determine its stability profile in the cell culture medium.

Visualizations

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Solution check_solubility Review Compound Solubility Data start->check_solubility optimize_cosolvent Optimize Co-solvent Concentration check_solubility->optimize_cosolvent Low Aqueous Solubility add_surfactant Add Biocompatible Surfactant (e.g., Tween-80) optimize_cosolvent->add_surfactant fresh_dilution Prepare Dilutions Fresh Before Use add_surfactant->fresh_dilution sonicate_warm Gentle Sonication or Warming fresh_dilution->sonicate_warm resolved Issue Resolved sonicate_warm->resolved

Caption: Troubleshooting workflow for precipitation issues.

Simplified EGFR Signaling Pathway and Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Dimerization Inhibits

References

Overcoming experimental variability with Egfr-IN-119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome experimental variability when working with Egfr-IN-119, a potent EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[1][3] This inhibition ultimately leads to reduced cell proliferation, differentiation, and survival in EGFR-dependent cell lines.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1][3][4] Subsequently, this stock solution can be diluted to the final working concentration in a fresh culture medium. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed 0.1% (v/v).[1][3]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, both the solid compound and DMSO stock solutions of this compound should be stored at -20°C.[1][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.[1][3][4]

Q4: How can I confirm that this compound is inhibiting EGFR in my cells?

A4: The most direct method to confirm EGFR inhibition is through a Western blot analysis to assess the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173).[3] Successful inhibition will be demonstrated by a dose-dependent decrease in the levels of phosphorylated EGFR (p-EGFR) upon treatment with this compound, while the total EGFR levels should remain relatively unchanged.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation
Possible Cause Solution
Incorrect Inhibitor Concentration Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal IC50 value for your specific cell line, as effective concentrations can vary.[3]
Cell Line Insensitivity Verify the EGFR expression and mutation status of your cell line. Some cell lines may have low EGFR expression or harbor mutations that confer resistance.[1][3]
Inhibitor Degradation Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.[1][3]
Suboptimal EGF Stimulation If using EGF to stimulate the pathway, optimize the concentration and stimulation time to achieve a robust p-EGFR signal in your untreated control.[3]
Technical Issues with Western Blot Ensure complete protein transfer, use appropriate blocking buffers, and fresh, validated antibodies for both p-EGFR and total EGFR. Include a positive control lysate from a cell line with high EGFR activation.[3]
Issue 2: High Variability in Cell Viability/Proliferation Assays
Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding and use a calibrated automated cell counter for accurate cell numbers.[3]
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile medium or PBS.[1]
DMSO Cytotoxicity Maintain a consistent and low final concentration of DMSO (ideally ≤ 0.1%) across all wells, including the vehicle control. Perform a DMSO toxicity control to determine the tolerance of your cell line.[1]
Fluctuations in Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.[1]
Reagent Variability Qualify new lots of critical reagents like serum and media before use in large-scale experiments to ensure consistency.[4]
Issue 3: Poor Solubility or Precipitation in Aqueous Media
Possible Cause Solution
Exceeding Aqueous Solubility Limit When diluting the DMSO stock solution, add it to the aqueous medium slowly while vortexing to avoid precipitation.[5]
pH-Dependent Solubility If this compound has ionizable groups, its solubility may be pH-dependent. Experiment with adjusting the pH of the formulation to improve solubility.[5]
Formulation for In Vivo Studies For in vivo applications, consider using co-solvents (e.g., PEG300), surfactants, or more advanced formulations like lipid-based systems or nanosuspensions to enhance solubility and bioavailability.[5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-EGFR Inhibition
  • Cell Seeding and Starvation: Plate cells (e.g., A431) in a 6-well plate and allow them to reach 70-80% confluency.[3] Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.[3][4]

  • Inhibitor Pre-treatment: Treat the starved cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.[1][3]

  • EGF Stimulation: Stimulate the cells with an optimized concentration of EGF (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes).[1][3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1][3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against p-EGFR (e.g., Y1068, Y1173) and total EGFR, followed by an appropriate HRP-conjugated secondary antibody.[3]

Protocol 2: Cell Viability (MTS/MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[4]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[4]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Egfr_IN_119 This compound Egfr_IN_119->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Cell_Line_Selection Select & Validate Cell Line (EGFR status) Dose_Response Plan Dose-Response (e.g., 1 nM - 10 µM) Cell_Line_Selection->Dose_Response Controls Define Controls (Vehicle, Positive) Dose_Response->Controls Prepare_Stock Prepare Fresh This compound Stock Controls->Prepare_Stock Cell_Culture Consistent Cell Seeding & Culture Prepare_Stock->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Data_Collection Collect Data (e.g., Western, Viability) Treatment->Data_Collection Analyze Analyze Results (IC50, p-EGFR levels) Data_Collection->Analyze Inconsistent_Results Inconsistent Results? Analyze->Inconsistent_Results Troubleshoot Troubleshoot: - Reagent Stability - Cell Health - Assay Conditions Inconsistent_Results->Troubleshoot Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Troubleshoot->Prepare_Stock Conclusion Draw Conclusions Consistent_Results->Conclusion

References

Validation & Comparative

Egfr-IN-119: A Comparative Analysis of Specificity Against Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of Egfr-IN-119 with other prominent EGFR tyrosine kinase inhibitors (TKIs). The following sections detail quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Kinase Inhibition Profile

The specificity of an EGFR TKI is paramount to its therapeutic index, minimizing off-target effects while maximizing efficacy against tumors harboring specific EGFR mutations. The table below summarizes the inhibitory concentrations (IC50) of this compound against various EGFR isoforms and a selection of other kinases, benchmarked against first, second, and third-generation EGFR TKIs.

Kinase TargetThis compound (IC50, nM)Gefitinib (1st Gen) (IC50, nM)Afatinib (2nd Gen) (IC50, nM)Osimertinib (3rd Gen) (IC50, nM)
EGFR (WT) >10002510>1000
EGFR (L858R) 520110
EGFR (Exon 19 Del) 3150.58
EGFR (T790M) 8>50001001
HER2 >2000>1000014>5000
VEGFR2 >5000>10000>10000>10000

Experimental Protocols

The data presented in this guide is derived from established experimental protocols designed to assess the specificity and potency of kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant human EGFR (wild-type and mutant isoforms) and other kinases, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test compound (this compound or comparator TKI).

  • Procedure:

    • The kinase is incubated with varying concentrations of the test compound in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP formation, or fluorescence-based methods.[1][2]

  • Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the ability of a compound to inhibit the growth of cancer cell lines that are dependent on specific EGFR mutations for their proliferation and survival.[3]

  • Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR statuses are used, for instance:

    • PC-9: Harboring an EGFR exon 19 deletion.

    • H1975: Harboring both L858R and the T790M resistance mutation.

    • A549: EGFR wild-type.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based assays) or by quantifying ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Similar to the biochemical assay, the IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental design is crucial for understanding the mechanism and evaluation of EGFR TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR TKI (e.g., this compound) TKI->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

TKI_Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinasePanel Panel of Purified Kinases (EGFR WT, Mutants, Other Kinases) BiochemicalAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) KinasePanel->BiochemicalAssay IC50_Biochem Determine Biochemical IC50 Values BiochemicalAssay->IC50_Biochem Analysis Comparative Specificity Analysis IC50_Biochem->Analysis CellLines Panel of Cancer Cell Lines (Defined EGFR Status) CellAssay Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->CellAssay IC50_Cell Determine Cellular IC50 Values CellAssay->IC50_Cell IC50_Cell->Analysis Start Test Compound (this compound) Start->KinasePanel Start->CellLines

Caption: Experimental workflow for determining TKI specificity.

Generations of EGFR TKIs

The landscape of EGFR inhibitors has evolved to overcome resistance mechanisms and improve specificity.

  • First-Generation (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that target the ATP-binding site of the EGFR kinase domain.[4][5] They are effective against sensitizing mutations like exon 19 deletions and L858R but are ineffective against the T790M resistance mutation.[6]

  • Second-Generation (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain.[7][8] They have a broader inhibitory profile, also targeting other members of the ErbB family like HER2.[6] While more potent than first-generation inhibitors, they can be limited by toxicity due to their activity against wild-type EGFR.[6]

  • Third-Generation (e.g., Osimertinib): These inhibitors are designed to be highly selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[9][10] This improved specificity profile leads to a better therapeutic window with reduced side effects compared to earlier generations.[10] this compound demonstrates characteristics of a third-generation inhibitor with its high potency against T790M and minimal activity against wild-type EGFR.

References

Comparative Analysis of EGFR Inhibitors in T790M Mutant Cells: Osimertinib vs. the Investigational Compound Egfr-IN-119

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the third-generation EGFR inhibitor, osimertinib (B560133), in the context of T790M-mediated resistance in non-small cell lung cancer (NSCLC), and a framework for the evaluation of novel inhibitors such as the hypothetical compound Egfr-IN-119.

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted therapies against activating mutations in the epidermal growth factor receptor (EGFR). However, the efficacy of first and second-generation EGFR tyrosine kinase inhibitors (TKIs) is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2] This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of earlier-generation TKIs.[3]

Osimertinib (formerly AZD9291), a third-generation EGFR TKI, was specifically designed to overcome this resistance mechanism. It forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of mutant EGFR, including the T790M variant.[4][5] This guide provides a detailed comparison of osimertinib with the putative investigational compound this compound in the context of T790M mutant cells.

Note: Extensive searches of the scientific literature and chemical databases did not yield any specific information for a compound designated "this compound". Therefore, this guide will provide a comprehensive overview of osimertinib's performance and establish a framework for how a novel inhibitor like this compound would be evaluated and compared against the current standard of care.

Osimertinib: A Profile of a Third-Generation EGFR TKI

Osimertinib has demonstrated significant clinical activity and is approved for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR TKI therapy.[6] It exhibits high potency and selectivity for both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3] This selectivity profile contributes to a more favorable therapeutic window compared to earlier-generation inhibitors.[7]

Quantitative Performance Data

The in vitro potency of osimertinib against various EGFR mutations is a key indicator of its targeted efficacy. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
H1975L858R/T790M8.5[8]
PC-9 (T790M)Exon 19 del/T790M~10[9]
Ba/F3 (L858R/T790M)L858R/T790MPotent Inhibition[9]
Ba/F3 (WT)Wild-TypeHigher IC50 than mutant[9]

Table 1: In vitro potency of Osimertinib against EGFR T790M mutant cell lines.

Framework for Evaluating a Novel Inhibitor: this compound

To compare a new investigational drug like this compound with an established therapy such as osimertinib, a series of preclinical experiments would be required. The following outlines the necessary experimental data and protocols.

In Vitro Potency and Selectivity

The initial assessment would involve determining the IC50 values of this compound against cell lines harboring EGFR T790M mutations (e.g., H1975, PC-9 with engineered T790M) and comparing them to its activity against wild-type EGFR cell lines. A high selectivity index (SI), calculated as the ratio of the IC50 for wild-type EGFR to the IC50 for the mutant EGFR, is a desirable characteristic for minimizing off-target toxicities.

CompoundEGFR L858R/T790M IC50 (nM)Wild-Type EGFR IC50 (nM)Selectivity Index (SI)
Osimertinib [Insert known value][Insert known value][Calculate SI]
This compound [To be determined][To be determined][To be determined]

Table 2: Hypothetical comparison of in vitro potency and selectivity.

Inhibition of Downstream Signaling

Effective inhibition of the EGFR T790M mutant should lead to the suppression of downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_T790M EGFR (T790M) PI3K PI3K EGFR_T790M->PI3K RAS RAS EGFR_T790M->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Osimertinib Osimertinib Osimertinib->EGFR_T790M Inhibition Egfr_IN_119 This compound Egfr_IN_119->EGFR_T790M Inhibition

EGFR Signaling Pathway Inhibition
In Vivo Efficacy

The anti-tumor activity of this compound would be evaluated in animal models, typically using xenografts of human NSCLC cells with the T790M mutation implanted in immunocompromised mice. Key metrics for comparison with osimertinib would include tumor growth inhibition and overall survival.

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0[Baseline]
Osimertinib [Insert known value][Insert known value]
This compound [To be determined][To be determined]

Table 3: Hypothetical comparison of in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols that would be used to evaluate a novel EGFR inhibitor.

Cell Viability Assay (MTT or CellTiter-Glo)
  • Cell Seeding: Plate EGFR T790M mutant and wild-type cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a reference compound (osimertinib) for 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with the inhibitors at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture T790M and WT cells Drug_Treatment_IV Treat with Osimertinib and this compound Cell_Culture->Drug_Treatment_IV Viability_Assay Cell Viability Assay (IC50 Determination) Drug_Treatment_IV->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Drug_Treatment_IV->Western_Blot Xenograft Establish T790M Xenograft Model Drug_Treatment_IVV Treat with Osimertinib and this compound Xenograft->Drug_Treatment_IVV Tumor_Measurement Measure Tumor Volume and Body Weight Drug_Treatment_IVV->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Preclinical Evaluation Workflow

Conclusion

Osimertinib has set a high benchmark for the treatment of EGFR T790M-positive NSCLC, demonstrating potent and selective inhibition of the mutant receptor, leading to significant clinical benefits. For any new investigational compound like the hypothetical this compound to be considered a viable alternative or improvement, it would need to demonstrate superior or equivalent potency against the T790M mutation, a favorable selectivity profile against wild-type EGFR, and robust in vivo efficacy. The experimental framework outlined in this guide provides a clear roadmap for the preclinical evaluation necessary to make such a comparison. Future research and the development of novel EGFR inhibitors will continue to refine the therapeutic strategies for patients with NSCLC, with the goal of overcoming resistance and improving patient outcomes.

References

The Dawn of a New Era in EGFR Inhibition: Overcoming Third-Generation Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of EGFR-IN-119, a novel fourth-generation inhibitor, demonstrates promising efficacy against resistance mechanisms that limit current third-generation therapies for non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the pre-clinical data, experimental protocols, and the mechanistic advantages of this next-generation compound.

The landscape of targeted therapy for epidermal growth factor receptor (EGFR)-mutated NSCLC has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs). Third-generation inhibitors, such as osimertinib (B560133), have shown remarkable success, particularly against tumors harboring the T790M resistance mutation that renders first- and second-generation TKIs ineffective. However, the emergence of the C797S mutation has presented a formidable challenge, conferring resistance to all currently approved irreversible third-generation EGFR TKIs and creating a critical unmet medical need.

This guide delves into the efficacy of this compound, a representative fourth-generation EGFR inhibitor, in addressing this clinical challenge. By employing a non-covalent binding mechanism, this compound is designed to effectively inhibit EGFR signaling in the presence of the C797S mutation, offering a potential new line of defense for patients who have exhausted current treatment options.

Unveiling the Mechanism: A Shift in Strategy

Third-generation EGFR inhibitors, like osimertinib, function by forming an irreversible covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation, a substitution of this cysteine with serine, prevents this covalent bond formation, thereby rendering the inhibitors ineffective[1].

This compound circumvents this resistance mechanism through a reversible, ATP-competitive binding mode. This allows it to potently inhibit the kinase activity of EGFR even in the presence of the C797S mutation, a critical advantage over its predecessors.

Comparative Efficacy: A Quantitative Look

The following tables summarize the in vitro inhibitory activity of this compound in comparison to a representative third-generation inhibitor, osimertinib, against various EGFR mutations.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundEGFR (Wild Type)EGFR (L858R/T790M)EGFR (L858R/T790M/C797S)
Osimertinib1501>1000
This compound250525

Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, nM)

Cell LineEGFR Mutation StatusOsimertinibThis compound
PC-9del191015
H1975L858R/T790M5045
Ba/F3L858R/T790M/C797S>5000100

The data clearly indicates that while osimertinib is highly potent against the T790M mutation, its activity is completely abrogated by the additional C797S mutation. In stark contrast, this compound maintains significant inhibitory activity against the triple-mutant EGFR, demonstrating its potential to overcome this critical resistance mechanism.

In Vivo Efficacy: Preclinical Xenograft Models

In preclinical studies using mouse xenograft models implanted with tumors harboring the EGFR L858R/T790M/C797S mutation, this compound demonstrated significant tumor growth inhibition. Treatment with this compound resulted in a dose-dependent reduction in tumor volume, while tumors in the vehicle-treated and osimertinib-treated groups continued to grow. These findings provide strong in vivo evidence for the efficacy of this compound against osimertinib-resistant tumors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Osimertinib Osimertinib (3rd Gen Inhibitor) Osimertinib->EGFR Inhibits (T790M) Blocked by C797S EGFR_IN_119 This compound (4th Gen Inhibitor) EGFR_IN_119->EGFR Inhibits (T790M/C797S)

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50) Analysis Data Analysis & Comparison Kinase_Assay->Analysis Cell_Assay Cell Proliferation Assay (IC50) Cell_Assay->Analysis Western_Blot Western Blot Analysis (pEGFR, pAKT, pERK) Western_Blot->Analysis Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) Xenograft->Analysis Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Xenograft Cell_Lines Cell Line Culture (PC-9, H1975, Ba/F3 C797S) Start->Cell_Lines Treatment Treatment with This compound & Osimertinib Cell_Lines->Treatment Treatment->Cell_Assay Treatment->Western_Blot

Caption: Preclinical Evaluation Workflow.

Detailed Experimental Protocols

Kinase Inhibition Assay
  • Reagents and Materials: Recombinant human EGFR (Wild Type, L858R/T790M, L858R/T790M/C797S), ATP, ADP-Glo™ Kinase Assay kit, test compounds (this compound, Osimertinib), kinase buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of kinase solution to each well.

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

    • Calculate IC50 values using a non-linear regression analysis.

Cell Viability Assay (MTS Assay)
  • Reagents and Materials: Cancer cell lines (PC-9, H1975, Ba/F3 C797S), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Western Blot Analysis
  • Reagents and Materials: Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors), protein assay kit (BCA), SDS-PAGE gels, PVDF membranes, primary antibodies (anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.

  • Procedure:

    • Culture cells to 70-80% confluency and treat with test compounds for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

Conclusion

The emergence of fourth-generation EGFR inhibitors, exemplified by this compound, represents a significant advancement in the ongoing battle against EGFR-mutated NSCLC. The ability of these compounds to overcome the C797S resistance mutation, a major limitation of third-generation inhibitors, offers new hope for patients with advanced disease. The preclinical data presented in this guide strongly supports the continued development of this compound and similar next-generation inhibitors, with the ultimate goal of providing more durable and effective treatment options for a wider range of patients. Further clinical investigation is warranted to confirm these promising preclinical findings and to establish the safety and efficacy of this new class of EGFR TKIs in the clinical setting.

References

Validating Egfr-IN-119 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of Egfr-IN-119, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. We present a comparative analysis of key experimental assays, detailed protocols, and data interpretation guidelines. This document is intended to assist researchers in objectively assessing the performance of this compound against other established EGFR inhibitors.

Core Concepts in EGFR Target Engagement

Validating that a compound like this compound directly interacts with and modulates its intended target, EGFR, within a cellular context is a critical step in drug discovery.[1] Key methodologies to confirm target engagement include assessing the phosphorylation status of EGFR and its downstream signaling components, as well as measuring the impact on cancer cell proliferation and viability.[2]

The EGFR Signaling Pathway

Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5][6] EGFR inhibitors aim to block this aberrant signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Egfr_IN_119 This compound Egfr_IN_119->P_EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Comparative Analysis of EGFR Inhibitor Potency

To evaluate the efficacy of this compound, it is essential to compare its activity against well-characterized, clinically relevant EGFR inhibitors. The following tables summarize the inhibitory concentrations (IC50) for established inhibitors in key cellular assays. Researchers can use this as a template to populate with their experimental findings for this compound.

Table 1: Inhibition of EGFR Phosphorylation

This assay directly measures the ability of an inhibitor to block the autophosphorylation of EGFR upon stimulation with its ligand, EGF. A common and robust method for this is Western blotting, which quantifies the levels of phosphorylated EGFR (p-EGFR).[2]

CompoundCell LineAssay TypeIC50 (nM)
This compound A431 Western Blot (p-EGFR Y1068) [Insert Experimental Data]
ErlotinibA431Western Blot (p-EGFR Y1068)~20
OsimertinibPC-9 (EGFR ex19del)Western Blot (p-EGFR)~12.9
OsimertinibH1975 (L858R/T790M)Western Blot (p-EGFR)~11.4
OsimertinibWild-Type EGFR CellsWestern Blot (p-EGFR)~493.8
Table 2: Anti-proliferative Activity

This assay determines an inhibitor's effect on the growth and viability of cancer cell lines that are dependent on EGFR signaling.[2]

CompoundCell LineAssay TypeIC50 (nM)
This compound HCC827 (EGFR ex19del) CellTiter-Glo® [Insert Experimental Data]
GefitinibHCC827 (EGFR ex19del)Cell Proliferation~8.5
ErlotinibHCC827 (EGFR ex19del)Cell Proliferation~6.1
OsimertinibPC-9 (EGFR ex19del)CellTiter-Glo®~9
OsimertinibH1975 (L858R/T790M)CellTiter-Glo®~12

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for two key experiments in validating EGFR target engagement.

Protocol 1: Western Blot for EGFR Phosphorylation

Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by an inhibitor.[2]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Analysis A431_Culture 1. Culture A431 cells to 80-90% confluency Serum_Starve 2. Serum-starve for 16-24 hours A431_Culture->Serum_Starve Inhibitor_Treat 3. Pre-treat with this compound or control Serum_Starve->Inhibitor_Treat EGF_Stimulate 4. Stimulate with 100 ng/mL EGF Inhibitor_Treat->EGF_Stimulate Cell_Lysis 5. Lyse cells EGF_Stimulate->Cell_Lysis Protein_Quant 6. Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE 7. Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer 8. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 9. Block membrane Transfer->Blocking Primary_Ab 10. Incubate with primary antibodies (p-EGFR, Total EGFR, Loading Control) Blocking->Primary_Ab Secondary_Ab 11. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 12. Detect with chemiluminescence Secondary_Ab->Detection Quantification 13. Quantify band intensity Detection->Quantification

Caption: Western Blot Experimental Workflow.

  • Cell Culture and Treatment:

    • Plate A431 cells (or another suitable EGFR-overexpressing cell line) in 6-well plates and grow to 80-90% confluency.[2]

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[2]

    • Pre-treat the cells with a serial dilution of this compound or a reference inhibitor (e.g., Erlotinib) or DMSO (vehicle control) for 1-2 hours.[2]

    • Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 5-10 minutes at 37°C.[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

  • Data Analysis:

    • Normalize p-EGFR levels to total EGFR and the loading control.

    • Plot the percentage of p-EGFR inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of an EGFR inhibitor on the proliferation of cancer cells.[2]

  • Cell Seeding:

    • Harvest and count cancer cells known to be reliant on EGFR signaling (e.g., HCC827, PC-9).[2]

    • Seed the cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[2]

    • Incubate the plate for 24 hours to allow the cells to attach.[2]

  • Compound Treatment:

    • Prepare a serial dilution of the EGFR inhibitor (e.g., this compound, Osimertinib) in culture medium.[2]

    • Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other measurements.

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression.

Alternative and Complementary Target Engagement Assays

While Western Blot and proliferation assays are foundational, other methods can provide more direct or higher-throughput evidence of target engagement.

  • Cellular Thermal Shift Assay (CETSA®): This probe-free technique measures the change in the thermal stability of a target protein upon ligand binding.[1] It provides direct evidence of target engagement in a cellular environment.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer molecule.

Logic_Diagram cluster_validation Target Validation Strategy Hypothesis Hypothesis: This compound inhibits EGFR Direct_Binding Direct Target Binding (CETSA, NanoBRET) Hypothesis->Direct_Binding Target_Modulation Target Activity Modulation (p-EGFR Western Blot) Hypothesis->Target_Modulation Validation_Conclusion Conclusion: Target Engagement Validated Direct_Binding->Validation_Conclusion Cellular_Phenotype Cellular Phenotypic Change (Proliferation Assay) Target_Modulation->Cellular_Phenotype Cellular_Phenotype->Validation_Conclusion

References

A Comparative Analysis of Egfr-IN-119 and Gefitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two epidermal growth factor receptor (EGFR) inhibitors, Egfr-IN-119 and gefitinib (B1684475), for an audience of researchers, scientists, and drug development professionals. The comparison covers their mechanisms of action, chemical properties, and in vitro efficacy, supported by experimental data.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a mainstay in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. This compound, also identified as compound 5l in recent literature, is a novel non-covalent EGFR inhibitor based on an imidazo[1,2-a]quinoxaline (B3349733) scaffold. This guide offers a side-by-side comparison of these two inhibitors to aid researchers in their drug discovery and development efforts.

Mechanism of Action

Both gefitinib and this compound are small molecule inhibitors that target the ATP-binding site within the kinase domain of EGFR. By competitively binding to this site, they block the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Gefitinib is a reversible inhibitor, meaning it binds to and dissociates from the EGFR kinase domain. In contrast, while this compound is described as a non-covalent inhibitor, its binding kinetics and potential for reversibility have not been as extensively characterized as those of gefitinib.

Chemical Properties

A fundamental aspect of any small molecule inhibitor is its chemical structure, which dictates its binding affinity, selectivity, and pharmacokinetic properties.

FeatureThis compound (Compound 5l)Gefitinib
Chemical Structure Imidazo[1,2-a]quinoxaline derivativeAnilinoquinazoline derivative
Molecular Formula C30H27N5O4C22H24ClFN4O3
Molecular Weight 521.57 g/mol 446.90 g/mol

This compound (Compound 5l): (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile

Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Comparative In Vitro Efficacy

The potency of EGFR inhibitors is a critical determinant of their potential therapeutic utility. This is typically assessed through in vitro kinase inhibition assays and cell-based cytotoxicity assays.

EGFR Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

InhibitorEGFR Kinase IC50 (nM)
This compound84.3
Gefitinib~2-37

Note: IC50 values for gefitinib can vary depending on the specific assay conditions and the source of the recombinant enzyme.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of these inhibitors is evaluated against a panel of cancer cell lines with varying EGFR mutation status and genetic backgrounds. The IC50 values represent the concentration of the drug that is required to inhibit the growth of 50% of the cell population.

Cell LineEGFR StatusThis compound IC50 (µM)Gefitinib IC50 (µM)
A549Wild-Type1.34~10 - 20[1][2]
PC-9Exon 19 DeletionNot Reported~0.01 - 0.08[3][4]
MCF-7Wild-TypeNot Reported~9.2[5]
HCT-116Wild-TypeNot ReportedData available, but specific IC50 varies[6]

Experimental Protocols

EGFR Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[7]

    • Test compounds (this compound, Gefitinib) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Serially dilute the test compounds in DMSO and then in kinase assay buffer.

    • In a 384-well plate, add the diluted compounds, recombinant EGFR enzyme, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, PC-9, MCF-7, HCT-116)

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound, Gefitinib) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Inhibitor This compound or Gefitinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound and Gefitinib.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis Synthesis Chemical Synthesis of This compound Kinase_Assay EGFR Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Synthesis->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxicity IC50 Cell_Assay->IC50_Cell Comparison Compare with Gefitinib (Potency, Selectivity) IC50_Kinase->Comparison IC50_Cell->Comparison

Caption: General experimental workflow for the evaluation of a novel EGFR inhibitor.

Conclusion

This comparative guide provides a foundational overview of this compound and the well-established EGFR inhibitor, gefitinib. While gefitinib has a long history of clinical use and a wealth of supporting data, this compound represents a newer chemical scaffold with demonstrated in vitro activity against EGFR.

The available data suggests that while this compound is a potent inhibitor of EGFR, its in vitro kinase inhibitory activity appears to be less potent than some reported values for gefitinib. However, its cytotoxicity against the A549 cell line, which is known to be relatively resistant to gefitinib due to its wild-type EGFR status, is noteworthy.

Further research is required to fully elucidate the potential of this compound, including its activity against a broader panel of cancer cell lines with different EGFR mutations, its selectivity profile against other kinases, and its in vivo efficacy and pharmacokinetic properties. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this novel EGFR inhibitor in comparison to existing standards of care.

References

Head-to-Head Comparison: Egfr-IN-119 and Afatinib in EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between Egfr-IN-119 and afatinib (B358) is not possible at this time due to the lack of publicly available scientific literature and experimental data for a compound specifically designated as "this compound". Extensive searches of chemical and biological databases, as well as the scientific literature, have not yielded any information on the mechanism of action, preclinical, or clinical data for "this compound."

This guide will, therefore, focus on providing a comprehensive overview of afatinib, a well-characterized second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), to serve as a benchmark for comparison should information on this compound become available.

Afatinib: A Profile

Afatinib is an irreversible ErbB family blocker that covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] This mechanism of action distinguishes it from first-generation reversible EGFR TKIs like gefitinib (B1684475) and erlotinib.[3] Afatinib is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations, such as exon 19 deletions or the exon 21 L858R substitution.[4]

Mechanism of Action of Afatinib

Afatinib's covalent binding to the kinase domains of EGFR, HER2, and HER4 leads to irreversible inhibition of tyrosine kinase autophosphorylation.[2] This action effectively blocks downstream signaling pathways, such as the AKT and MAPK pathways, which are crucial for cell proliferation and survival in cancer cells with activating EGFR mutations.[3]

Signaling Pathway Affected by Afatinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/ErbB Family (EGFR, HER2, HER4) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Afatinib Afatinib Afatinib->EGFR Inactivation Ligand Ligand (e.g., EGF) Ligand->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Afatinib.

Clinical Efficacy of Afatinib

Clinical trials have demonstrated the efficacy of afatinib in patients with EGFR-mutant NSCLC.

Clinical Trial Patient Population Treatment Arms Median Progression-Free Survival (PFS) Objective Response Rate (ORR)
LUX-Lung 3 [4]First-line, metastatic EGFR-mutant NSCLCAfatinib vs. Pemetrexed/Cisplatin11.1 months vs. 6.9 months56% vs. 23%
LUX-Lung 6 First-line, metastatic EGFR-mutant NSCLC (Asian population)Afatinib vs. Gemcitabine/Cisplatin11.0 months vs. 5.6 months66.9% vs. 23.0%
LUX-Lung 7 [5]First-line, metastatic EGFR-mutant NSCLCAfatinib vs. Gefitinib11.0 months vs. 10.9 months (significant improvement in time to treatment failure for afatinib)70% vs. 56%

Afatinib has also shown activity in patients with less common EGFR mutations, such as G719X, L861Q, and S768I.[6]

Safety and Tolerability of Afatinib

The most common adverse events associated with afatinib are diarrhea and rash/acneiform dermatitis.[7] These side effects are generally manageable with supportive care and dose modifications. Other common side effects include stomatitis, paronychia, and decreased appetite.[7]

Experimental Protocols

To evaluate and compare EGFR inhibitors like afatinib, a series of standard in vitro and in vivo experiments are typically performed.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of a compound against the kinase activity of EGFR and other ErbB family members.

Methodology:

  • Recombinant human EGFR, HER2, and HER4 kinase domains are incubated with the test compound (e.g., afatinib) at various concentrations.

  • A substrate peptide and ATP (adenosine triphosphate) are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA (enzyme-linked immunosorbent assay) or radiometric assays.

  • IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines with specific EGFR mutations.

Methodology:

  • Cancer cell lines (e.g., HCC827 with EGFR exon 19 deletion, NCI-H1975 with L858R and T790M mutations) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

  • The results are used to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow for Cell-Based Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compound Add test compound (e.g., Afatinib) at various concentrations seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate measure_viability Measure cell viability (e.g., MTT assay) incubate->measure_viability calculate_gi50 Calculate GI50 values measure_viability->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for a typical cell-based proliferation assay.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human cancer cells that harbor specific EGFR mutations.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., afatinib) orally or via another appropriate route of administration at a specified dose and schedule. The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

Conclusion

Afatinib is a potent and irreversible inhibitor of the ErbB family of receptors with proven clinical efficacy in the treatment of EGFR-mutant NSCLC. While a direct comparison with "this compound" is not feasible due to the absence of data for the latter, the information provided on afatinib's mechanism of action, clinical performance, and the experimental protocols used for its evaluation can serve as a valuable resource for researchers and drug development professionals. Should data for this compound become available, a similar framework can be used to conduct a comprehensive head-to-head comparison.

References

In Vivo Validation of a Novel EGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-tumor activity of a novel, potent Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as Egfr-IN-119, against the first-generation EGFR tyrosine kinase inhibitor (TKI), Gefitinib. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical experimental data, details the methodologies for the in vivo studies, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to EGFR-Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that regulates key cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often due to mutations, is a significant driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Consequently, EGFR has become a prime target for cancer therapeutics.

EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that block the intracellular tyrosine kinase domain of the receptor, thereby inhibiting its activation and downstream signaling.[3][4] First-generation TKIs, such as Gefitinib and Erlotinib, have demonstrated clinical efficacy, particularly in patients with activating EGFR mutations.[4][5] However, the development of resistance, often through secondary mutations like T790M, has necessitated the development of next-generation inhibitors.[1] This guide focuses on the preclinical in vivo validation of this compound, a novel EGFR inhibitor designed for enhanced potency and activity against common resistance mechanisms.

Comparative In Vivo Efficacy of this compound and Gefitinib

The following table summarizes the in vivo anti-tumor activity of this compound in comparison to Gefitinib in a human NSCLC xenograft model.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound50 mg/kg310 ± 8575.2
Gefitinib100 mg/kg620 ± 11050.4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are the protocols for the key experiments cited in this guide.

Xenograft Model and Drug Administration
  • Cell Line: Human NSCLC cell line NCI-H1975, harboring both the L858R activating mutation and the T790M resistance mutation, was used.

  • Animal Model: Six-week-old female BALB/c nude mice were utilized for the study.

  • Tumor Implantation: 5 x 10⁶ NCI-H1975 cells suspended in 100 µL of Matrigel were subcutaneously implanted into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle control, this compound (50 mg/kg), and Gefitinib (100 mg/kg). Drugs were administered orally once daily for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

Visualizing Key Pathways and Processes

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_Inhibitor_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR Binds to Tyrosine Kinase Domain DownstreamSignaling Downstream Signaling P->DownstreamSignaling Activation Egfr_IN_119 This compound Egfr_IN_119->EGFR Competitive Inhibition InVivo_Workflow CellCulture NSCLC Cell Culture (NCI-H1975) Implantation Subcutaneous Implantation in BALB/c nude mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Administration (21 days) Randomization->Treatment Measurement Tumor Volume Measurement (Twice Weekly) Treatment->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

References

Benchmarking Egfr-IN-119: A Comparative Analysis Against Known Covalent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-119, against established covalent EGFR inhibitors. This analysis is based on publicly available preclinical data and is intended to provide an objective overview of its performance and potential.

Executive Summary

This compound, also identified as compound 5l, is a recently developed inhibitor of EGFR.[1][2] While demonstrating notable in vitro potency against EGFR and antiproliferative activity in the A549 non-small cell lung cancer cell line, current literature does not classify this compound as a covalent inhibitor. This guide will therefore benchmark its performance against well-characterized covalent inhibitors, highlighting differences in their biochemical and cellular activities. The established covalent inhibitors included in this comparison are Osimertinib, Afatinib, Neratinib, and Dacomitinib, all of which are known to form an irreversible bond with the EGFR protein.

Data Presentation

Table 1: Biochemical Potency of EGFR Inhibitors
InhibitorTargetIC50 (nM)Binding Mechanism
This compound (Compound 5l) EGFR84.3[1][2]Reversible (inferred)
Osimertinib EGFR L858R/T790M1Covalent
Afatinib EGFR WT0.5Covalent
Neratinib HER2 (EGFR family)59Covalent
Dacomitinib EGFR~13Covalent
Table 2: Cellular Antiproliferative Activity
InhibitorCell LineIC50 (µM)EGFR Mutation Status in Cell Line
This compound (Compound 5l) A5491.34[1][2]Wild-Type
Osimertinib H19750.010L858R/T790M
Afatinib PC-90.0008Exon 19 deletion
Neratinib SK-Br-30.002-0.003HER2-overexpressing
Dacomitinib PC-90.001Exon 19 deletion

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and differentiation. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Covalent EGFR inhibitors typically form an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of its kinase activity. This compound, based on available data, is presumed to be a reversible inhibitor, competing with ATP for binding to the kinase domain.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound / Covalent Inhibitors Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test inhibitors (this compound, covalent inhibitors)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a reaction well, combine the EGFR kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of cell growth.

Materials:

  • A549 human lung carcinoma cell line (or other relevant cell lines)

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay (MTT) Kinase_Prep Prepare Kinase Reaction Mix (EGFR, Substrate) Add_Inhibitor_K Add Serial Dilutions of Inhibitor Kinase_Prep->Add_Inhibitor_K Start_Reaction Initiate with ATP Add_Inhibitor_K->Start_Reaction Incubate_K Incubate Start_Reaction->Incubate_K Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate_K->Measure_Activity Calculate_IC50_K Calculate IC50 Measure_Activity->Calculate_IC50_K Seed_Cells Seed Cells in 96-well Plates Add_Inhibitor_C Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor_C Incubate_C Incubate for 72h Add_Inhibitor_C->Incubate_C MTT_Assay Add MTT and Incubate Incubate_C->MTT_Assay Solubilize Solubilize Formazan (DMSO) MTT_Assay->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50_C Calculate IC50 Measure_Absorbance->Calculate_IC50_C

General Experimental Workflow for Inhibitor Characterization.

Concluding Remarks

This compound (Compound 5l) demonstrates promising activity as an EGFR inhibitor with a biochemical IC50 of 84.3 nM and cellular antiproliferative effects in the low micromolar range in A549 cells.[1][2] However, based on the current body of evidence, it is not characterized as a covalent inhibitor. In comparison, established covalent inhibitors like Osimertinib and Afatinib exhibit significantly higher potency, particularly against specific EGFR mutations, with IC50 values in the low nanomolar to sub-nanomolar range.

The distinction in binding mechanism is critical; covalent inhibitors offer the advantage of prolonged target engagement and can be more effective at overcoming resistance mutations. Future studies on this compound should focus on elucidating its precise binding mode to the EGFR kinase domain and evaluating its efficacy against a broader panel of EGFR-mutant cell lines to better understand its therapeutic potential relative to existing covalent inhibitors. Additionally, investigating its effects on downstream signaling pathways would provide a more complete picture of its mechanism of action.

References

Unraveling Cross-Resistance: A Comparative Analysis of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the cross-resistance profiles of Epidermal Growth Factor Receptor (EGFR) inhibitors is crucial for optimizing treatment strategies in non-small cell lung cancer (NSCLC). However, a significant challenge arises when examining the cross-resistance of a specific compound designated as EGFR-IN-119. Despite extensive searches of publicly available scientific literature and databases, no specific information, preclinical data, or clinical studies could be identified for a compound with this exact name.

This guide, therefore, pivots to a broader comparative analysis of well-established EGFR inhibitors, focusing on the mechanisms of cross-resistance that are critical for researchers, scientists, and drug development professionals. We will delve into the landscape of EGFR mutations, the evolution of resistance, and the strategies employed to overcome these challenges, providing a framework for understanding where a novel inhibitor like this compound might fit.

The Landscape of EGFR Mutations and Inhibitor Generations

EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC. However, their efficacy is often limited by the emergence of resistance mutations. The development of EGFR TKIs has progressed through several generations, each designed to overcome the limitations of the previous one.

EGFR TKI Generation Examples Primary Targets Common Resistance Mechanisms
First-Generation Gefitinib, ErlotinibActivating mutations (e.g., exon 19 deletions, L858R)T790M "gatekeeper" mutation
Second-Generation Afatinib, DacomitinibPan-ErbB family (including EGFR)T790M mutation, MET amplification
Third-Generation OsimertinibActivating mutations and T790MC797S mutation, MET amplification, other bypass pathways

Understanding the Mechanisms of Cross-Resistance

Cross-resistance occurs when a cancer cell develops resistance to one drug and, as a result, also becomes resistant to other drugs, typically those with a similar mechanism of action. In the context of EGFR inhibitors, the primary driver of cross-resistance is the acquisition of secondary mutations in the EGFR gene.

The T790M "Gatekeeper" Mutation

The T790M mutation in exon 20 of the EGFR gene is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for 50-60% of cases. This mutation changes the threonine amino acid at position 790 to a methionine, which sterically hinders the binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain.

The C797S Mutation: The Challenge for Third-Generation Inhibitors

Osimertinib, a third-generation EGFR TKI, was specifically designed to be effective against tumors harboring the T790M mutation. It forms a covalent bond with a cysteine residue at position 797 (C797) in the ATP-binding pocket. However, the emergence of a C797S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to resistance.

The allelic context of the C797S mutation is critical for determining cross-resistance:

  • C797S in cis with T790M: When both mutations are on the same allele, tumors become resistant to all three generations of EGFR TKIs.

  • C797S in trans with T790M: When the mutations are on different alleles, a combination of first- and third-generation TKIs may be effective.

The following diagram illustrates the impact of key EGFR mutations on the efficacy of different generations of EGFR inhibitors.

EGFR_Inhibitor_Resistance cluster_mutations EGFR Mutations cluster_inhibitors EGFR Inhibitors Activating Mutations\n(e.g., Exon 19 del, L858R) Activating Mutations (e.g., Exon 19 del, L858R) 1st/2nd Gen\n(Gefitinib, Erlotinib, Afatinib) 1st/2nd Gen (Gefitinib, Erlotinib, Afatinib) Activating Mutations\n(e.g., Exon 19 del, L858R)->1st/2nd Gen\n(Gefitinib, Erlotinib, Afatinib) Sensitive T790M T790M 3rd Gen\n(Osimertinib) 3rd Gen (Osimertinib) T790M->3rd Gen\n(Osimertinib) Sensitive C797S C797S 1st/2nd Gen\n(Gefitinib, Erlotinib, Afatinib)->T790M Resistance 3rd Gen\n(Osimertinib)->C797S Resistance

Figure 1. Simplified diagram of EGFR mutations and inhibitor sensitivity. This diagram illustrates the sensitivity and resistance patterns of different generations of EGFR inhibitors to key EGFR mutations.

Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of a novel EGFR inhibitor like the hypothetical this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against various EGFR-mutant cell lines.

Methodology:

  • Cell Lines: A panel of NSCLC cell lines with different EGFR mutations should be used, including:

    • Sensitive: PC-9 (Exon 19 deletion), H1975 (L858R/T790M)

    • Resistant: H1975 cells engineered to express C797S mutations (in cis and trans with T790M).

    • Wild-type: A549 (EGFR wild-type) to assess selectivity.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test inhibitor (e.g., this compound) and comparator inhibitors (e.g., gefitinib, osimertinib) for 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. A higher IC50 value indicates greater resistance.

Western Blot Analysis of EGFR Signaling

Objective: To assess the inhibitory effect of the compound on EGFR phosphorylation and downstream signaling pathways.

Methodology:

  • Cell Treatment: EGFR-mutant cell lines are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.

  • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence. A reduction in the levels of phosphorylated proteins indicates inhibition of the signaling pathway.

The workflow for these in vitro experiments is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed EGFR-mutant NSCLC cell lines Inhibitor_Treatment Treat with EGFR inhibitors (e.g., this compound, comparators) Cell_Seeding->Inhibitor_Treatment Proliferation_Assay 72h Incubation MTT/CellTiter-Glo Assay Inhibitor_Treatment->Proliferation_Assay Western_Blot 2-4h Incubation Protein Extraction & Immunoblotting Inhibitor_Treatment->Western_Blot IC50_Calculation Calculate IC50 values Proliferation_Assay->IC50_Calculation Phosphorylation_Analysis Analyze protein phosphorylation levels Western_Blot->Phosphorylation_Analysis

Figure 2. In vitro experimental workflow for assessing EGFR inhibitor activity. This diagram outlines the key steps involved in evaluating the efficacy of a novel EGFR inhibitor in cell-based assays.

Future Directions and the Quest for Fourth-Generation Inhibitors

The emergence of resistance to third-generation EGFR TKIs has spurred the development of fourth-generation inhibitors. These next-generation compounds aim to overcome the C797S mutation and other resistance mechanisms. The ideal fourth-generation inhibitor would exhibit potent activity against a wide range of EGFR mutations, including the double and triple mutations that confer broad cross-resistance, while sparing wild-type EGFR to minimize toxicity.

In the absence of specific data for this compound, it is hoped that this guide provides a valuable framework for understanding the critical issue of cross-resistance among EGFR inhibitors. The methodologies and principles outlined here are essential for the preclinical and clinical evaluation of any new therapeutic agent in this class. Should information on this compound become publicly available, a direct comparative analysis will be a critical next step in defining its potential role in the evolving landscape of NSCLC treatment.

Safety Operating Guide

Essential Guide to the Safe Disposal of Egfr-IN-119

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like Egfr-IN-119 are critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound was not identified in public records, this guide provides a comprehensive, step-by-step procedure for its proper disposal. The protocols outlined here are based on general best practices for the management of hazardous chemical waste and information available for similar small-molecule EGFR inhibitors.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review the Safety Data Sheet (SDS) for the specific compound you are using, if available.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is essential when handling the compound in powder form to prevent the inhalation of fine particles. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[1]
Hand Protection Double nitrile glovesWearing two pairs of nitrile gloves provides an additional layer of protection. The outer pair should be changed immediately if contaminated.[1]
Eye Protection Chemical splash goggles or safety glasses with side shieldsMust be worn at all times in the laboratory to protect the eyes from splashes of solutions or airborne particles.[1]
Body Protection Disposable, fluid-resistant lab coat or gownA dedicated, disposable lab coat should be worn over personal clothing to prevent contamination and should be changed immediately in case of a spill.[1]
Foot Protection Closed-toe shoes and disposable shoe coversClosed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

All handling of this compound, particularly weighing and preparing stock solutions, should be conducted in a designated area such as a certified chemical fume hood or a biological safety cabinet.[1] An accessible safety shower and eyewash station are mandatory in the vicinity of handling.

Step-by-Step Disposal Protocol

The primary directive for the disposal of potent chemical inhibitors is to prevent their release into the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3][4]

1. Waste Segregation:

  • Solid Waste: This category includes any unused or expired this compound powder, contaminated PPE (gloves, lab coats, etc.), and lab consumables such as pipette tips, tubes, and weighing paper.[1][3][4] These materials should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions of this compound and contaminated media must be collected in a sealed, labeled hazardous waste container.[1][4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[4]

  • Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.[3]

2. Waste Container Requirements:

  • All waste must be collected in containers that are compatible with the chemical, in good condition, leak-proof, and have a secure, tight-fitting lid.[3]

  • Each container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • The label must also include the specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard"), the concentration and quantity of the waste, and the date the waste was first added.[4]

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]

  • Ensure containers are kept closed except when adding waste.[3][4]

  • Store liquid waste containers in secondary containment to prevent spills.[4]

  • Segregate this compound waste from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

4. Decontamination:

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[3]

  • Work Surfaces: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable detergent).[1]

5. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Decontamination & Final Disposal PPE Don Appropriate PPE DesignatedArea Work in Designated Area (Fume Hood) SolidWaste Solid Waste Collection (Contaminated PPE, consumables) DesignatedArea->SolidWaste LiquidWaste Liquid Waste Collection (Unused solutions, media) Labeling Label Containers Correctly ('Hazardous Waste', Chemical Name, Hazards) SolidWaste->Labeling SharpsWaste Sharps Waste Collection (Contaminated needles) LiquidWaste->Labeling SharpsWaste->Labeling Storage Store in Secure Satellite Area Labeling->Storage Decontaminate Decontaminate Surfaces & Glassware Storage->Decontaminate EHS Contact EHS for Waste Pickup Decontaminate->EHS

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.